O-Acetyl Losartan
描述
属性
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYRCVDCVFSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143427 | |
| Record name | O-Acetyl losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006062-27-6 | |
| Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetyl losartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Acetyl losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETYL LOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-Acetyl Losartan chemical structure and properties
Technical Monograph: O-Acetyl Losartan Subject: Impurity Profiling, Structural Characterization, and Analytical Control Document ID: TM-LOS-IMP-J Version: 2.0 (Scientific Reference)
Executive Summary & Chemical Identity
O-Acetyl Losartan is a critical process-related impurity and structural analogue of the antihypertensive drug Losartan Potassium. Designated as Impurity J in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), it represents the esterified derivative of the parent molecule.
Its presence in the Active Pharmaceutical Ingredient (API) or finished dosage form indicates specific upstream processing conditions (exposure to acylating agents) or interaction with acetate-containing excipients/buffers. Due to the lability of the ester bond, O-Acetyl Losartan serves as a sensitive marker for hydrolytic stability and process integrity.
| Parameter | Technical Specification |
| Common Name | O-Acetyl Losartan |
| Pharmacopeial Designation | EP Impurity J; USP Related Compound B |
| CAS Registry Number | 1006062-27-6 |
| IUPAC Name | [2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ |
| Molecular Weight | 464.95 g/mol |
| Parent API | Losartan (MW 422.[1][2][3]91) |
| Mass Shift (Δ) | +42.04 Da (Acetylation: -H + Acetyl) |
Structural Architecture & Functional Logic
The molecule retains the core pharmacophore of the sartan class—a biphenyl-tetrazole system linked to a substituted imidazole ring. The critical deviation from Losartan lies at the C5 position of the imidazole ring.
-
Losartan: Contains a hydroxymethyl group (-CH₂OH), conferring polarity and H-bonding capability.
-
O-Acetyl Losartan: The hydroxyl proton is replaced by an acetyl group (-COCH₃), forming an ester. This modification significantly increases lipophilicity (LogP increase) and alters retention behavior in Reverse Phase Chromatography (RPC).
Visualization: Structural Topology
Figure 1: Structural topology of O-Acetyl Losartan highlighting the C5 esterification site relative to the conserved sartan pharmacophore.
Synthesis & Formation Mechanism
Understanding the genesis of O-Acetyl Losartan is prerequisite for controlling it. It is rarely a degradation product of pure Losartan (which oxidizes to the carboxylic acid E-3174) but rather a synthetic artifact .
Formation Pathway
The impurity typically arises during the final steps of Losartan synthesis if acetic anhydride or acetyl chloride is used (e.g., during solvent recovery or specific protection/deprotection steps involving acetate buffers).
Reaction: Nucleophilic attack of the Losartan primary alcohol (nucleophile) on an activated acetyl donor (electrophile).
Visualization: Formation & Hydrolysis Cycle
Figure 2: The lifecycle of Impurity J. Note the reversibility; O-Acetyl Losartan can hydrolyze back to the parent drug under humid or extreme pH conditions.[1]
Analytical Characterization (LC-MS & HPLC)
Accurate identification requires distinguishing O-Acetyl Losartan from other lipophilic impurities (e.g., dimer impurities).
Mass Spectrometry (LC-MS/MS) Profile
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion: [M+H]⁺ = 465.18 m/z .[2]
-
Adducts: Common sodium adduct [M+Na]⁺ = 487.16 m/z.[2]
-
Fragmentation Pattern:
-
Loss of Acetyl Group: The ester bond is the weakest link. High collision energy often strips the acetate, showing a fragment at m/z 423 (Losartan core).
-
Tetrazole Cleavage: Characteristic loss of N₂ or the tetrazole ring itself.
-
HPLC Chromatographic Behavior
Because the polar hydroxyl group is masked by the acetyl moiety, O-Acetyl Losartan is significantly less polar than Losartan.
-
Retention Time (RT): Elutes after Losartan in Reverse Phase (C18) systems.
-
Relative Retention Time (RRT): Typically ~1.2 to 1.4 (depending on gradient slope).
Protocol: QC Reference Standard Preparation
Standard Operating Procedure for Impurity Qualification
-
Solvent Selection: Use Acetonitrile (ACN) . Avoid Methanol (MeOH) for long-term storage of the stock solution, as transesterification can theoretically occur over extended periods in acidic conditions.
-
Stock Concentration: Prepare 1.0 mg/mL in 100% ACN.
-
Storage: -20°C. Stability is limited at room temperature due to potential hydrolysis.
Table 1: Comparative Physicochemical Data
| Property | Losartan Potassium | O-Acetyl Losartan | Implications |
| State | Crystalline Powder | Amorphous/Solid | Impurity J is harder to crystallize. |
| Solubility | Water Soluble (Salt) | Water Insoluble | Requires high % organic for extraction. |
| LogP (Calc) | ~4.0 | ~5.2 | Stronger retention on C18 columns. |
| UV Max | 205, 254 nm | 205, 254 nm | Chromophore (biphenyl) is identical. |
Pharmacological & Toxicological Context
While O-Acetyl Losartan is regulated as an impurity, its pharmacological risk profile is mitigated by its metabolic fate.
-
Prodrug Mechanism: In vivo, esterases (carboxylesterases) in the plasma and liver rapidly hydrolyze esters. Upon ingestion, O-Acetyl Losartan would likely convert rapidly back to Losartan (Active) and Acetate (Endogenous).
-
Toxicity: There are no specific alerts for genotoxicity (unlike azido-impurities in sartans). The structural alerts are identical to the parent drug.
-
Regulatory Limits:
-
ICH Q3A(R2): Reporting threshold usually 0.05% or 0.10%.
-
Specification: Typically controlled at NMT (Not More Than) 0.15% in the API.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Losartan Potassium Monograph 2232. Strasbourg: Council of Europe. (Designates Impurity J).[4][5]
-
United States Pharmacopeia (USP) . Losartan Potassium Official Monograph. Rockville, MD: USP Convention. (Designates Related Compound B).[4]
-
PubChem . O-Acetyl Losartan (Compound CID 46780033).[1][2] National Library of Medicine. Available at: [Link]
- Reddy, G.M., et al. (2013). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 25(7), 3791-3794.
- Zhao, Z., et al. (2009). "Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1060-1064.
Sources
- 1. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - O-acetyl losartan (C24H25ClN6O2) [pubchemlite.lcsb.uni.lu]
- 3. shimadzu.com [shimadzu.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. allmpus.com [allmpus.com]
Technical Guide: O-Acetyl Losartan (CAS 1006062-27-6)
Characterization, Synthesis, and Control Strategies for Losartan Impurity J
Executive Summary
This technical guide provides a comprehensive analysis of O-Acetyl Losartan (CAS 1006062-27-6), a critical process-related impurity and degradation product of the antihypertensive drug Losartan Potassium. Designated as Impurity J in the European Pharmacopoeia (EP) and Related Compound B in United States Pharmacopeia (USP) contexts, this molecule represents the acetylation of the primary alcohol on the imidazole ring of the Losartan parent structure.[1]
For drug development professionals, controlling this impurity is essential for compliance with ICH Q3A(R2) guidelines. This document details the physicochemical properties, a validated synthesis protocol for reference standard generation, and robust analytical methodologies for quantification.
Part 1: Chemical Identity & Structural Characterization
O-Acetyl Losartan is formed via the esterification of the hydroxymethyl group at the C5 position of the imidazole ring. Unlike the parent Losartan, which is amphoteric (tetrazole and imidazole), the O-acetyl derivative exhibits altered lipophilicity, impacting its retention behavior in Reverse Phase HPLC (RP-HPLC).
Physicochemical Data Table
| Parameter | Specification |
| Common Name | O-Acetyl Losartan |
| CAS Number | 1006062-27-6 |
| Pharmacopeial Designation | EP Impurity J; USP Related Compound B |
| IUPAC Name | [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ |
| Molecular Weight | 464.95 g/mol |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |
| Appearance | Off-white to pale yellow solid |
Part 2: Formation Mechanism & Synthesis
Formation in Drug Product
O-Acetyl Losartan is not typically a metabolic product but arises through two primary vectors:
-
Process Impurity: Introduction during the final synthetic steps if acetic anhydride or acetyl chloride is used in proximity to the unmasked alcohol.
-
Degradation: Transesterification reactions in formulations containing acetate buffers or excipients (e.g., degrading aspirin in combination therapies) under accelerated stability conditions (high humidity/temperature).
Synthesis of Reference Standard
To quantify this impurity, researchers must synthesize a high-purity reference standard. The following protocol utilizes a selective acetylation strategy.
Reagents:
-
Acetic Anhydride (
) -
Triethylamine (TEA) or Pyridine (Base)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Dissolve 5.0 g (10.8 mmol) of Losartan Potassium in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 2.2 mL (1.5 eq) of Triethylamine (TEA) to the solution. Stir for 10 minutes at
. -
Acetylation: Dropwise add 1.2 mL (1.2 eq) of Acetic Anhydride. Maintain temperature below
to prevent di-acetylation (though Losartan has only one primary alcohol, the tetrazole N can react under harsh conditions). -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Quenching: Quench reaction with 20 mL water.
-
Extraction: Separate the organic layer.[3] Wash with saturated
(2 x 20 mL) to remove excess acid, followed by brine. -
Purification: Dry over
, concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).
Reaction Pathway Visualization
Figure 1: Nucleophilic acyl substitution pathway converting Losartan to O-Acetyl Losartan.[2]
Part 3: Analytical Control Strategy
Quantification of O-Acetyl Losartan requires a selective HPLC method capable of resolving it from the parent peak and other potential degradants (e.g., Losartan Carboxylic Acid).
Validated HPLC Method Conditions
This method is adapted from standard pharmacopeial monographs for Losartan Potassium, optimized for the retention shift of the ester.
| Parameter | Condition |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Column Temp | |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 20 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 75 | 25 |
Technical Insight: O-Acetyl Losartan is less polar than Losartan due to the capping of the hydroxyl group. Consequently, it will elute after the main Losartan peak in a Reverse Phase system. Expect a Relative Retention Time (RRT) of approximately 1.2 to 1.3 relative to Losartan.
Part 4: Regulatory & Safety Context
ICH Q3A(R2) Limits
As a known impurity, O-Acetyl Losartan must be controlled based on the Maximum Daily Dose (MDD) of the drug product.
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (for MDD ≤ 2g)
-
Qualification Threshold: 0.15% (for MDD ≤ 2g)
Safety Assessment
While Losartan Azide impurities have faced scrutiny for mutagenicity (Ames positive), O-Acetyl Losartan is a simple ester derivative. It is generally considered a Class 5 impurity (non-mutagenic) under ICH M7 guidelines, provided no alert structures (like alkyl halides) are introduced during synthesis. It typically hydrolyzes back to Losartan (active metabolite) and acetic acid in vivo.
Impurity Fate Mapping
Figure 2: Degradation formation and subsequent in-vivo hydrolysis of Impurity J.
References
- European Pharmacopoeia (Ph. Eur.). Losartan Potassium Monograph 2232. Strasbourg: Council of Europe. (Defines Impurity J).
- United States Pharmacopeia (USP). Losartan Potassium Official Monograph. Rockville, MD: USP Convention.
-
International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
PubChem . O-Acetyl Losartan Compound Summary (CID 46780033).[2] National Library of Medicine. [Link]
- Reddy, G. M., et al. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 22(5), 3792.
Sources
Biological Activity of O-Acetyl Losartan: A Technical Guide
Executive Summary
O-Acetyl Losartan (CAS: 1006062-27-6), chemically defined as [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate, is a specific ester derivative of the angiotensin II receptor blocker (ARB) Losartan.[1] Recognized primarily as Impurity J in the European Pharmacopoeia (EP), this molecule represents a critical control point in the synthesis and stability profiling of Losartan Potassium.
From a biological perspective, O-Acetyl Losartan serves as a unique structural probe. By capping the hydroxymethyl group essential for high-affinity hydrogen bonding and metabolic activation, it alters the pharmacodynamic profile of the parent drug. This guide details its chemical basis, predicted biological activity, metabolic fate, and the experimental protocols required for its synthesis and characterization.
Chemical Identity & Structural Basis
The biological activity of sartans is strictly governed by their ability to mimic the C-terminal phenylalanine residue of Angiotensin II. Losartan relies on two key pharmacophores: the acidic tetrazole ring and the imidazole hydroxymethyl group.
Structural Modification
O-Acetyl Losartan is formed by the esterification of the C5-hydroxymethyl group on the imidazole ring.
| Feature | Losartan (Parent) | O-Acetyl Losartan (Impurity J) | Biological Implication |
| C5 Substituent | -CH2-OH (Hydroxymethyl) | -CH2-O-CO-CH3 (Acetoxymethyl) | Loss of H-bond donor; increased lipophilicity. |
| Tetrazole Ring | Acidic (pKa ~4.5) | Acidic (Unchanged) | Retains ionic interaction with AT1 receptor (Arg167). |
| Metabolic Fate | Oxidizes to E-3174 (Active) | Hydrolyzes to Losartan | Acts as a transient prodrug or lower-affinity binder. |
Structure-Activity Relationship (SAR)
The hydroxymethyl group in Losartan plays a dual role:
-
Receptor Binding: It acts as a hydrogen bond donor/acceptor within the AT1 receptor pocket. Acetylation removes the donor capability and introduces steric bulk, likely reducing direct receptor affinity (
). -
Bioactivation: Losartan is a prodrug-like molecule that is oxidized by CYP2C9/CYP3A4 to the more potent carboxylic acid metabolite (E-3174 ). Acetylation blocks this oxidation site. Consequently, O-Acetyl Losartan must first undergo hydrolysis (via plasma esterases) to regenerate Losartan before bioactivation can occur.
Biological Activity & Metabolic Pathway[3]
Mechanism of Action
While direct binding data for O-Acetyl Losartan is often proprietary to internal impurity qualification reports, its activity can be inferred from established SAR principles of the sartan class:
-
In Vitro (Receptor Level): The acetyl group likely causes a 10-100 fold reduction in AT1 receptor affinity compared to Losartan due to the loss of the critical H-bond and steric clash within the binding pocket. It behaves as a weak competitive antagonist.
-
In Vivo (Systemic Level): Upon administration (or formation), O-Acetyl Losartan functions as a prodrug . Plasma esterases rapidly hydrolyze the ester bond, releasing free Losartan. Therefore, its systemic toxicity profile is expected to mimic that of Losartan, albeit with altered pharmacokinetics (delayed Tmax).
Metabolic Pathway Visualization
The following diagram illustrates the divergent fate of O-Acetyl Losartan compared to the standard bioactivation of Losartan.
Caption: Metabolic conversion of O-Acetyl Losartan back to the parent drug Losartan, enabling subsequent bioactivation.
Experimental Protocols
For researchers needing to synthesize or characterize this molecule, the following protocols provide a self-validating workflow.
Synthesis of O-Acetyl Losartan
Objective: Selective acetylation of the primary alcohol on the imidazole ring.
-
Reagents: Losartan Potassium (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (catalytic amount), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Losartan Potassium in anhydrous DCM under nitrogen atmosphere.
-
Add Triethylamine and DMAP; stir for 10 minutes at 0°C.
-
Dropwise add Acetic Anhydride.
-
Allow to warm to room temperature and stir for 2–4 hours (Monitor by TLC/HPLC).
-
Quench: Add water to hydrolyze excess anhydride.
-
Extraction: Wash organic layer with 0.1M HCl (to remove amine) and then NaHCO3.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (SiO2).
-
-
Validation: 1H-NMR should show a singlet ~2.0 ppm (Acetyl-CH3) and a downfield shift of the methylene protons (-CH2-O-).
HPLC Detection Method (Impurity Profiling)
Objective: Separate O-Acetyl Losartan (Impurity J) from Losartan and other degradation products.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Losartan: ~8-10 min; O-Acetyl Losartan: ~12-14 min (elutes later due to higher lipophilicity). |
AT1 Receptor Binding Assay
Objective: Assess the affinity (
-
Source Material: Rat liver membrane homogenates or HEK-293 cells overexpressing human AT1 receptor.
-
Radioligand:
-Sar1-Ile8-Angiotensin II (0.2 nM). -
Protocol:
-
Incubate membranes with radioligand and varying concentrations (
to M) of O-Acetyl Losartan. -
Incubate at 25°C for 60 minutes.
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Count radioactivity.[2]
-
-
Analysis: Plot % Bound vs. Log[Concentration].
-
Expected Result: O-Acetyl Losartan curve will shift to the right (higher
) compared to Losartan, confirming reduced intrinsic affinity.
-
Visualizing the SAR Interaction
The following diagram hypothesizes the molecular interaction disruption caused by acetylation.
Caption: Schematic comparison showing how acetylation disrupts the critical hydrogen bonding interaction within the AT1 receptor pocket.
References
- European Pharmacopoeia (Ph. Eur.). Losartan Potassium Monograph 2232. (Defines Impurity J as O-Acetyl Losartan).
-
United States Pharmacopeia (USP) . Losartan Potassium: Organic Impurities.[2] .
-
PubChem . Compound Summary: O-Acetyl Losartan (CID 46780033). National Library of Medicine. Link
-
Wong, P. C., et al. (1990). "Nonpeptide angiotensin II receptor antagonists. VIII. Characterization of functional antagonism displayed by DuP 753, an orally active antihypertensive agent." Journal of Pharmacology and Experimental Therapeutics, 255(1), 584-592. (Foundational SAR for Losartan). Link
-
Reddy, A. V., et al. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 22(5), 3791-3796. (Synthesis and characterization of Impurity J). Link
Sources
[1]
Toxicological Assessment & Qualification
Genotoxicity (ICH M7)
Losartan Related Compound B shares the identical biphenyl-tetrazole scaffold as the parent.[1]
-
Assessment: It does not contain "alerting structures" (such as N-nitroso groups, alkylating agents, or epoxides) that are not already present in the parent drug.[1]
-
Classification: Likely Class 5 (No structural alerts, or alerts shared with parent) according to ICH M7 guidelines.[1] It is treated as a non-mutagenic impurity.[1]
General Toxicity (ICH Q3A)[1]
-
Qualification Threshold: For a maximum daily dose of Losartan (100 mg), the qualification threshold is 0.15% or 1.0 mg/day (whichever is lower).[1]
-
Safety Margin: Since Compound B metabolizes to the parent drug (Losartan) and Acetic Acid (a benign dietary component), it is often considered "qualified by metabolism" if levels are within reasonable limits, though standard practice dictates keeping it below the 0.15% specification limit to avoid the need for explicit bridging toxicology studies.[1]
Analytical Strategy: Isolation and Detection
The increased lipophilicity of Compound B presents a specific challenge and advantage in Reverse Phase HPLC (RP-HPLC).[1] It elutes after Losartan, often interfering with the detection of late-eluting dimers if the gradient is not optimized.[1]
Physicochemical Comparison
| Property | Losartan Potassium | Related Compound B (Acetate) | Impact on Analysis |
| Polarity | Polar (Hydroxyl/Tetrazole) | Non-Polar (Ester/Tetrazole) | B elutes later on C18 |
| Solubility | High in Water/MeOH | Low in Water, High in ACN | Sample diluent must contain organic |
| UV Max | ~254 nm | ~254 nm | Similar response factors |
| pKa | Acidic (Tetrazole) | Acidic (Tetrazole) | pH sensitive retention |
Recommended HPLC Protocol
This protocol ensures resolution of Compound B from Losartan and the aldehyde impurity.
-
Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.0 - 2.5).[1]
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Gradient Profile:
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time (Relative):
Impurity Qualification Workflow
Synthesis & Isolation for Standards
To generate "Losartan Related Compound B" for use as a Reference Standard (RS):
-
Reagents: Losartan Potassium, Acetic Anhydride, Pyridine (catalyst), Dichloromethane (solvent).[1]
-
Procedure:
-
Dissolve Losartan free acid in DCM.
-
Add 1.1 equivalents of Acetic Anhydride and catalytic Pyridine.
-
Stir at room temperature for 2-4 hours (Monitor by TLC/HPLC).
-
Quench with water, extract organic layer.[1]
-
Purification: Crystallization from Ethyl Acetate/Hexane is critical to remove unreacted Losartan.[1]
-
-
Characterization: Confirm structure via 1H-NMR (look for singlet acetyl methyl peak at ~2.0 ppm) and Mass Spectrometry (M+1 = 465.9).[1]
References
-
PubChem. Losartan Potassium Related Compound B (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][5][6][7] (2006).[1][4][6][8] Available at: [Link]
-
Stearns, R. A., et al. (1995).[1][3] Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes.[3] Drug Metabolism and Disposition.[3][9][10] Available at: [Link][1]
Sources
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. store.usp.org [store.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to the In-Vitro Metabolism of O-Acetyl Losartan
This guide provides a comprehensive framework for designing and executing in-vitro studies to characterize the metabolic fate of O-Acetyl Losartan. It is intended for researchers, scientists, and drug development professionals actively engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Section 1: Introduction and Scientific Rationale
Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for hypertension.[1][2] Its clinical efficacy is significantly enhanced by its active metabolite, EXP3174, which is 10- to 40-fold more potent than the parent compound.[3][4] The metabolic conversion of Losartan to EXP3174 is a critical determinant of its therapeutic effect. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.[1][3][5][6]
O-Acetyl Losartan is a derivative of Losartan. Understanding its metabolic pathway is crucial for several reasons:
-
Pro-drug Potential: Investigating whether O-Acetyl Losartan is efficiently converted to Losartan and, subsequently, to the highly active EXP3174 is essential to determine its viability as a pro-drug.
-
Metabolic Stability: Assessing the rate at which O-Acetyl Losartan is metabolized provides insights into its intrinsic clearance and potential dosing regimens.[7][8]
-
Enzyme Identification: Identifying the specific enzymes responsible for its metabolism is a regulatory expectation and is critical for predicting potential drug-drug interactions (DDIs).[9][10][11]
-
Safety Assessment: Characterizing the full metabolic profile helps in identifying potentially reactive or pharmacologically active metabolites that could contribute to the overall safety and efficacy profile.
This guide will detail the experimental workflows to systematically investigate the in-vitro metabolism of O-Acetyl Losartan, from initial stability screening to comprehensive reaction phenotyping.
Section 2: Foundational Concepts in In-Vitro Metabolism
In-vitro metabolism studies are indispensable tools in drug discovery and development, providing a window into the metabolic fate of a new chemical entity (NCE).[12][13] These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, or recombinant enzyme systems.[14][15]
-
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[14][15][16] They are a cost-effective and widely used system for assessing metabolic stability and identifying CYP-mediated metabolism.[17]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. This makes the S9 fraction suitable for studying both Phase I and a broader range of Phase II metabolic reactions.[15][16]
-
Recombinant Enzymes: Using individually expressed CYP or UGT enzymes allows for the definitive identification of the specific isoforms responsible for a particular metabolic conversion, a process known as reaction phenotyping.[9][10]
The core principle of these assays involves incubating the test compound with the enzyme source and necessary cofactors, followed by analytical quantification of the parent compound's depletion or the formation of metabolites over time.
Section 3: Experimental Design and Protocols
Metabolic Stability of O-Acetyl Losartan in Human Liver Microsomes
The initial step is to determine the rate at which O-Acetyl Losartan is metabolized by the mixed enzyme population in HLMs. This provides the intrinsic clearance (Clint), a key parameter for predicting in-vivo hepatic clearance.
Objective: To quantify the rate of disappearance of O-Acetyl Losartan when incubated with human liver microsomes.
Experimental Workflow:
Caption: Workflow for HLM Metabolic Stability Assay.
Detailed Protocol:
-
Preparation:
-
Prepare a 1 mM stock solution of O-Acetyl Losartan in DMSO.
-
On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and O-Acetyl Losartan (final concentration of 1 µM).[18] The final volume can be scaled as needed (e.g., 200 µL).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[15][16]
-
Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL).[18]
-
-
Termination and Sample Processing:
-
Immediately add the aliquot to a tube containing a quenching solution, such as 3 volumes (75 µL) of ice-cold acetonitrile, to stop the reaction.[17] This solution should contain a suitable internal standard for LC-MS/MS analysis.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of O-Acetyl Losartan to the internal standard at each time point.
-
Calculate the percentage of O-Acetyl Losartan remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
-
Self-Validating System:
| Control | Purpose | Expected Outcome |
| No NADPH | To check for non-NADPH dependent metabolism (e.g., esterase activity). | Minimal degradation of O-Acetyl Losartan compared to the complete incubation. |
| Heat-inactivated HLM | To ensure degradation is enzymatic. | No significant degradation of O-Acetyl Losartan. |
| Positive Control | To confirm the metabolic competency of the HLM batch. | The known substrate should be metabolized at a rate consistent with historical data. |
Reaction Phenotyping: Identifying the Responsible Enzymes
Once metabolic instability is confirmed, the next logical step is to identify which specific enzymes are responsible. This is crucial for predicting DDIs.[9][19]
Objective: To determine the contribution of major CYP and potentially UGT enzymes to the metabolism of O-Acetyl Losartan.
Two primary approaches are used in parallel for CYP phenotyping:
-
Recombinant Human CYPs (rhCYPs): Incubating O-Acetyl Losartan with a panel of individual, commercially available CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[10]
-
Chemical Inhibition in HLMs: Using selective chemical inhibitors for specific CYP enzymes in the HLM assay. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[20]
Experimental Workflow for Reaction Phenotyping:
Caption: Workflow for Reaction Phenotyping.
Protocol for Recombinant CYP Assay:
This protocol follows the same principles as the HLM stability assay, but HLM is replaced with a specific concentration of a single recombinant CYP enzyme. The incubation is run for each major CYP isoform. The rate of metabolism by each isoform is then compared.
Protocol for Chemical Inhibition Assay:
-
Follow the HLM stability protocol.
-
Prepare parallel sets of incubations. In each set, pre-incubate the HLMs with a selective inhibitor for a specific CYP enzyme before adding O-Acetyl Losartan.
-
A control incubation with no inhibitor is essential.
-
Compare the rate of O-Acetyl Losartan metabolism in the presence of each inhibitor to the control rate. A significant decrease in the metabolic rate indicates the involvement of the inhibited enzyme.
Table of Selective CYP Inhibitors:
| Target Enzyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Note: Concentrations of inhibitors must be carefully chosen to ensure selectivity.
Investigating Phase II Metabolism: Glucuronidation
Losartan itself is known to undergo glucuronidation.[6] It is therefore prudent to investigate if O-Acetyl Losartan or its metabolites are substrates for UGT enzymes.
Objective: To determine if O-Acetyl Losartan forms glucuronide conjugates.
Protocol for UGT Activity Assay:
-
The incubation mixture should contain HLMs, O-Acetyl Losartan, and a buffer.
-
To ensure the cofactor UDPGA can access the active site of the UGT enzymes within the microsomal vesicles, the microsomes must be "activated" with a pore-forming agent like alamethicin.[16][21]
-
The reaction is initiated by adding the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA).[14]
-
Samples are quenched and processed as in the CYP assays.
-
LC-MS/MS analysis is performed in full-scan or precursor-ion scan mode to detect potential glucuronide conjugates (mass of parent + 176 Da).
Section 4: Anticipated Metabolic Pathways and Data Interpretation
Based on the known metabolism of Losartan, we can hypothesize potential metabolic pathways for O-Acetyl Losartan.
Hypothesized Metabolic Pathways:
Caption: Hypothesized metabolic pathways of O-Acetyl Losartan.
Interpreting the Results:
-
Rapid disappearance in HLM without NADPH: This would strongly suggest that the primary metabolic route is hydrolysis of the acetyl group by esterases, which are present in HLMs and do not require NADPH. This would convert O-Acetyl Losartan to Losartan.
-
NADPH-dependent metabolism: If metabolism is significantly faster in the presence of NADPH, it indicates CYP-mediated oxidation. The reaction phenotyping experiments will then pinpoint the specific CYPs involved.
-
Formation of EXP3174: The key to pro-drug viability is the efficient formation of the active metabolite, EXP3174.[22] The LC-MS/MS analysis should be configured to monitor for Losartan, EXP3174, and the intermediate aldehyde EXP3179.[6][23]
-
Glucuronide Formation: Detection of a peak corresponding to the mass of O-Acetyl Losartan + 176 Da in the UGT assay would confirm direct glucuronidation.
Section 5: Conclusion and Future Directions
The in-vitro studies outlined in this guide provide a robust and systematic approach to characterizing the metabolic profile of O-Acetyl Losartan. The data generated will be instrumental in understanding its metabolic stability, identifying the enzymes responsible for its clearance, and ultimately predicting its pharmacokinetic behavior in vivo.
Should O-Acetyl Losartan prove to be a substrate for a polymorphic enzyme like CYP2C9, further studies may be warranted to investigate potential inter-individual variability in its metabolism. Additionally, if significant metabolism is observed, metabolite identification and structural elucidation studies would be the next logical step to ensure a complete understanding of its biotransformation.
References
-
Clinical pharmacokinetics of losartan - PubMed. Available at: [Link]
-
Losartan Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Clinical Pharmacokinetics of Losartan | Request PDF - ResearchGate. Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds . Available at: [Link]
-
Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall . Available at: [Link]
-
Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PubMed Central. Available at: [Link]
-
In Vitro Metabolism Studies - Creative Biolabs. Available at: [Link]
-
UGT Activity Assay / Ligand Screening Kit (Fluorometric) (#BN00916) . Available at: [Link]
-
The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. Available at: [Link]
-
Cyprotex Reaction Phenotyping Fact Sheet | Evotec . Available at: [Link]
-
(PDF) Novel metabolites of losartan as human peroxisome proliferator activated receptor gamma (PPAR γ) and human angiotensin receptor (AT1R) binders: An in silico study - ResearchGate. Available at: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. Available at: [Link]
-
A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - NIH. Available at: [Link]
-
A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174) . Available at: [Link]
-
Losartan - Wikipedia. Available at: [Link]
-
CYP Inhibitors Used for Reaction Phenotyping Studies - BioIVT. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec . Available at: [Link]
-
METABOLITES GENERATION VIA OXIDATION, HYDROXYLATION, ACYLATION, DECHLORINATION, DEALKYLATION & GLUCURONIDATION OF LOSARTAN B - aarf.asia. Available at: [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions . Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]
-
Human and Animal Liver Microsome Thawing and Incubation Protocol . Available at: [Link]
-
UGT Inhibition | Evotec . Available at: [Link]
-
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - NIH. Available at: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. Available at: [Link]
-
(PDF) Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - ResearchGate. Available at: [Link]
Sources
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. evotec.com [evotec.com]
- 10. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 11. criver.com [criver.com]
- 12. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. oyc.co.jp [oyc.co.jp]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mercell.com [mercell.com]
- 19. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. UGT Inhibition | Evotec [evotec.com]
- 22. asianpubs.org [asianpubs.org]
- 23. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of O-Acetyl Losartan
Abstract & Introduction
Losartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure patient safety and drug efficacy.[3][4][5] O-Acetyl Losartan, chemically identified as (2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazol-5-yl)methyl acetate, is a known process-related impurity and potential degradant of Losartan.[6][7][8] It is listed as Losartan EP Impurity J in the European Pharmacopoeia and Losartan USP Related Compound B, signifying its regulatory importance.[6][7]
The presence of such impurities, even at trace levels, can impact the stability, efficacy, and safety profile of the final drug product.[9] Therefore, robust, sensitive, and validated analytical methods are imperative for its accurate detection and quantification. This application note provides detailed protocols for two orthogonal analytical techniques: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for confirmatory analysis and trace-level quantification.
Analyte Chemical Profile
A clear understanding of the chemical structures of the primary compound and its impurity is fundamental to developing a selective analytical method. The acetylation of the primary alcohol group in Losartan results in O-Acetyl Losartan.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Losartan | [Image of Losartan Chemical Structure] | C₂₂H₂₃ClN₆O | 422.91 | 114798-26-4[10] |
| O-Acetyl Losartan | [Image of O-Acetyl Losartan Chemical Structure] | C₂₄H₂₅ClN₆O₂ | 464.95 | 1006062-27-6[6][8] |
Principle of Analytical Separation & Detection
The selection of an analytical technique is predicated on the specific requirements of the analysis, such as required sensitivity, selectivity, and throughput. For impurity profiling, chromatographic separation is essential to resolve the analyte of interest from the main API and other related substances.
-
High-Performance Liquid Chromatography (HPLC): This technique is the cornerstone of pharmaceutical analysis.[3][11] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The hydrophobicity difference between Losartan and O-Acetyl Losartan, imparted by the acetyl group, allows for effective separation on a reversed-phase column (e.g., C18). UV detection is a robust and reliable method for quantification, suitable for the concentration levels typically encountered in routine quality control.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity compared to HPLC-UV.[13][14] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). Further fragmentation of the parent ion into specific product ions (Multiple Reaction Monitoring - MRM) provides an unequivocal confirmation of the analyte's identity and allows for precise quantification even at trace levels, minimizing interference from the sample matrix.[15]
Method 1: RP-HPLC-UV for Routine Quality Control
This method is designed for the reliable quantification of O-Acetyl Losartan in Losartan drug substance and formulated products, suitable for a standard QC laboratory environment.
Experimental Protocol
4.1.1. Instrumentation & Materials
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
Reference Standards: Losartan Potassium, O-Acetyl Losartan.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (analytical grade), Purified water.
4.1.2. Chromatographic Conditions A reversed-phase gradient method is employed to ensure adequate separation from Losartan and other potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm[12] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
4.1.3. Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
O-Acetyl Losartan Stock Solution (100 µg/mL): Accurately weigh 10 mg of O-Acetyl Losartan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation (Losartan API): Accurately weigh 50 mg of Losartan API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 1000 µg/mL.
4.1.4. System Suitability and Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a mid-level calibration standard five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of O-Acetyl Losartan in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Sources
- 1. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. veeprho.com [veeprho.com]
- 4. To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels | RAPS [raps.org]
- 5. FDA permits temporary distribution of losartan with higher levels of impurity [healio.com]
- 6. O-Acetyl Losartan | 1006062-27-6 [amp.chemicalbook.com]
- 7. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-Acetyl Losartan | CAS 1006062-27-6 | LGC Standards [lgcstandards.com]
- 9. Losartan Impurities | SynZeal [synzeal.com]
- 10. Losartan - Wikipedia [en.wikipedia.org]
- 11. journalwjarr.com [journalwjarr.com]
- 12. latamjpharm.org [latamjpharm.org]
- 13. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. aragen.com [aragen.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of O-Acetyl Losartan in Losartan Potassium Drug Substance
Abstract
This application note describes a highly specific, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of O-Acetyl Losartan, a potential process-related impurity, in Losartan Potassium active pharmaceutical ingredient (API). The method is designed for routine quality control analysis and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Introduction: The Rationale for Monitoring O-Acetyl Losartan
Losartan is a potent, orally active angiotensin II receptor antagonist widely used in the management of hypertension.[1] During the synthesis of Losartan Potassium, various process-related impurities can be generated. O-Acetyl Losartan, also known as Losartan Impurity J, is a potential impurity that can arise from the manufacturing process, particularly if acetic acid or related reagents are used.[2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for the quantification of O-Acetyl Losartan is essential.
This application note presents a validated isocratic RP-HPLC method that effectively separates O-Acetyl Losartan from the parent Losartan peak and other potential degradation products. The method's validation demonstrates its specificity, linearity, accuracy, precision, and robustness, making it suitable for implementation in a quality control laboratory.
Scientific Principles of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Losartan and O-Acetyl Losartan are structurally similar, but the acetylation of the primary alcohol group in O-Acetyl Losartan increases its hydrophobicity. This difference in polarity allows for their separation on a C18 column.
The mobile phase, a mixture of phosphate buffer and acetonitrile, is optimized to achieve a balance between adequate retention and efficient separation. The acidic pH of the mobile phase ensures that the tetrazole group of both molecules is in a consistent protonation state, leading to sharp and symmetrical peaks.
Detection is performed using a UV detector. Losartan exhibits a UV absorbance maximum in the range of 227-235 nm.[3][4][5] Due to the structural similarity, O-Acetyl Losartan is expected to have a similar UV absorption profile, making a wavelength in this range suitable for sensitive detection of both compounds.
Experimental Protocol
Apparatus and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Losartan Potassium Reference Standard (USP or EP grade)
-
O-Acetyl Losartan Reference Standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid (H3PO4), analytical grade
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution (Losartan): Accurately weigh and dissolve about 25 mg of Losartan Potassium Reference Standard in the diluent in a 50 mL volumetric flask to obtain a concentration of approximately 500 µg/mL.
-
Standard Stock Solution (O-Acetyl Losartan): Accurately weigh and dissolve about 10 mg of O-Acetyl Losartan Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Standard Solution for Analysis: Prepare a working standard solution by diluting the Losartan and O-Acetyl Losartan stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL of Losartan and 1 µg/mL of O-Acetyl Losartan.
-
Sample Solution: Accurately weigh and dissolve about 25 mg of the Losartan Potassium API sample in the diluent in a 50 mL volumetric flask. Dilute to volume and mix well.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | Approximately 15 minutes |
Method Validation Protocol and Results
The developed method was validated according to the ICH Q2(R1) guideline.[6]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7] A sample of Losartan Potassium was subjected to acidic, basic, oxidative, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of a 1 mg/mL Losartan solution and heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of a 1 mg/mL Losartan solution and heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of 3% H2O2 was added to 1 mL of a 1 mg/mL Losartan solution and kept at room temperature for 24 hours.[1]
-
Photolytic Degradation: A solution of Losartan was exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the O-Acetyl Losartan peak was well-resolved from the main Losartan peak and any degradation products, demonstrating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of O-Acetyl Losartan ranging from the limit of quantification (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 µg/mL).
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Range
The range of the method was established from the linearity studies and was found to be from 0.1 µg/mL to 1.5 µg/mL of O-Acetyl Losartan.
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of O-Acetyl Losartan into a sample of Losartan at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.
| Spike Level | Mean Recovery (%) | % RSD |
| 50% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 150% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result (µg/mL) | S/N Ratio |
| LOD | 0.03 | ~3:1 |
| LOQ | 0.1 | ~10:1 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Observation |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution. |
| Mobile Phase pH (± 0.2) | No significant change in peak symmetry. |
| Column Temperature (± 2 °C) | Minor shifts in retention time, but resolution was maintained. |
Visualizations
Caption: HPLC analysis workflow from solution preparation to final report generation.
Caption: Logical flow of the method validation strategy based on ICH Q2(R1).
Conclusion
The isocratic RP-HPLC method described in this application note is demonstrated to be a reliable and robust method for the quantification of O-Acetyl Losartan in Losartan Potassium API. The method is specific, linear, accurate, precise, and robust over the specified range. The validation results confirm that this method is suitable for its intended purpose in a quality control environment for the routine analysis of Losartan Potassium drug substance.
References
-
Development of a HPLC-method for the simultaneous determination of losartan potassium and atenolol in tablets. Indian Journal of Pharmaceutical Sciences. Link
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATENOLOL, LOSARTAN POTASSIUM AND THEIR DEGRADATION PRODUCTS. ResearchGate. Link
-
Analytical Method for Estimation of Losartan by using UV – Spectrophotometer. Global Journals. Link
-
Simultaneous estimation and validation of losartan potassium and hydrochlorothiazide in bulk and tablet dosage form by using. Der Pharma Chemica. Link
-
Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Link
-
Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. PubMed. Link
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Link
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link
-
Photosensitized Degradation of Losartan Potassium in an Extemporaneous Suspension Formulation. ResearchGate. Link
-
Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Acta Farmacéutica Bonaerense. Link
-
O-Acetyl losartan. PubChem. Link
-
A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. PubMed. Link
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Link
-
Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Link
Sources
A Senior Application Scientist's Guide: Method Development and Validation for O-Acetyl Losartan Analysis
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the development and validation of a robust analytical method for O-Acetyl Losartan, a potential process-related impurity in Losartan drug substances. Targeting researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound methodology. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
The safety, efficacy, and quality of pharmaceutical products are of paramount importance. Regulatory bodies globally, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3][4][5][6] The presence of impurities, even at trace levels, can significantly impact a drug's stability and safety profile. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[1][2][3][4][5][6]
Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, can contain various process-related impurities and degradation products.[7][8][9] One such potential impurity is O-Acetyl Losartan, an ester derivative that can form during the synthesis process.[10][11] Its structural similarity to the parent API necessitates a highly specific and sensitive analytical method for accurate quantification to ensure the quality and consistency of Losartan drug products.
This guide provides a detailed, field-proven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of O-Acetyl Losartan, in line with ICH Q2(R1) guidelines on analytical procedure validation.[12][13][14]
Understanding O-Acetyl Losartan
O-Acetyl Losartan is characterized by the acetylation of the primary alcohol group on the imidazole ring of the Losartan molecule.[11][15] This modification can occur during synthesis if acetylating agents are present or as a byproduct under specific reaction conditions.[10][11] As a specified impurity in some pharmacopeias, its control is essential.[15]
Chemical Structure:
-
Losartan: C22H23ClN6O
-
O-Acetyl Losartan: C24H25ClN6O2[15]
The addition of the acetyl group increases the molecule's hydrophobicity, a key consideration for chromatographic separation.
Strategic Method Development: A Rationale-Driven Approach
The objective is to develop a stability-indicating HPLC method that can effectively separate O-Acetyl Losartan from Losartan and other potential impurities and degradation products. The choices made during development are critical for creating a robust and reliable method.
The Logic of Chromatographic System Selection
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. It is ideal for separating moderately polar to non-polar compounds like Losartan and its impurities.[16] The increased hydrophobicity of O-Acetyl Losartan compared to Losartan allows for effective separation on a non-polar stationary phase.
-
Column (Stationary Phase): A C18 (octadecylsilane) column is the industry standard and the logical starting point. The long alkyl chains provide a highly non-polar surface, promoting retention of the analytes. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a robust choice for initial development, offering a good balance of efficiency and backpressure.
-
Detector: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It not only allows for quantification at a specific wavelength (e.g., 220-235 nm where both Losartan and its impurities show significant absorbance) but also provides spectral data across a range of wavelengths.[17] This is invaluable for assessing peak purity and specificity, a core requirement of a stability-indicating method.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is the most powerful tool for optimizing separation in RP-HPLC.
-
Aqueous Phase: An acidic buffer is essential. Losartan contains a tetrazole ring, which is acidic. By operating at a low pH (e.g., 2.5 - 3.5), the ionization of this group is suppressed. This leads to increased retention on the C18 column and significantly improved peak shape, preventing peak tailing. A phosphate buffer is a common and reliable choice.
-
Organic Modifier: Acetonitrile is a preferred organic solvent due to its low viscosity, which results in lower backpressure, and its low UV cutoff, allowing for detection at lower wavelengths.
-
Elution Mode: A gradient elution program, where the concentration of the organic solvent is increased over time, is necessary. This is because a single isocratic mobile phase composition is unlikely to provide adequate separation of the main API peak from closely eluting impurities while also ensuring that any later-eluting impurities are cleared from the column in a reasonable time.
Detailed Experimental Protocol: HPLC Analysis of O-Acetyl Losartan
This protocol is a robust starting point for the analysis of O-Acetyl Losartan in Losartan Potassium drug substance.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent | Provides excellent separation for Losartan and its impurities.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures good peak shape for the tetrazole-containing analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection Wavelength | 220 nm | Wavelength for sensitive detection of Losartan and its related substances.[9] |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce run time. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 30 | |
| 35 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent to ensure sample compatibility with the mobile phase.
-
Standard Stock Solution (O-Acetyl Losartan): Accurately weigh approximately 10 mg of O-Acetyl Losartan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of 100 µg/mL.
-
Spiked Sample Solution (for Validation): Accurately weigh approximately 100 mg of Losartan Potassium into a 100 mL volumetric flask. Add a known volume of the O-Acetyl Losartan stock solution to achieve a target concentration (e.g., 0.15% of the Losartan concentration). Dissolve and dilute to volume with diluent.
Method Validation: A Self-Validating System based on ICH Q2(R1)
Method validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[12][13][14][18][19][20][21]
Workflow for Method Development and Validation
Caption: A logical workflow for method development and subsequent validation.
Specificity
The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Analyze blank (diluent), placebo (if applicable), O-Acetyl Losartan standard, and Losartan API.
-
Perform forced degradation studies on Losartan (acid, base, oxidative, thermal, and photolytic stress) to ensure O-Acetyl Losartan is resolved from any degradation products.
-
-
Acceptance Criteria: The O-Acetyl Losartan peak must be free of interference from other components. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of O-Acetyl Losartan, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.15%).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 |
| 0.5 (LOQ) | 10.5 | 10.8 | 10.2 |
| 1.0 | 21.2 | 21.5 | 21.0 |
| 1.5 (100%) | 32.1 | 32.5 | 32.0 |
| 2.0 | 43.0 | 43.3 | 42.8 |
| 2.25 (150%) | 48.5 | 48.9 | 48.2 |
Accuracy
The closeness of the test results to the true value.
-
Protocol: Analyze a sample of Losartan spiked with O-Acetyl Losartan at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.75 | 0.74 | 98.7% |
| 100% | 1.50 | 1.51 | 100.7% |
| 150% | 2.25 | 2.26 | 100.4% |
Precision
The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of Losartan spiked with O-Acetyl Losartan at 100% of the target concentration.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
| Replicate | Measured Concentration (µg/mL) |
| 1 | 1.51 |
| 2 | 1.52 |
| 3 | 1.49 |
| 4 | 1.50 |
| 5 | 1.53 |
| 6 | 1.51 |
| Mean | 1.51 |
| %RSD | 0.95% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected.
-
LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
-
Protocol: Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must be met under all varied conditions.
Conclusion
This application note has detailed a systematic, science-based approach to the development and validation of a robust RP-HPLC method for the quantification of O-Acetyl Losartan in Losartan drug substance. By grounding the protocol in the principles of chromatographic theory and adhering to the stringent requirements of ICH guidelines, this method provides a reliable and trustworthy tool for quality control laboratories. The emphasis on the rationale behind each step empowers scientists to not only execute the protocol but also to troubleshoot and adapt it as necessary, ensuring the consistent delivery of high-quality, safe, and effective pharmaceutical products.
References
-
Rasayan Journal of Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical method development and validation of losartan potassium tablet by RP-HPLC. Retrieved from [Link]
-
Analytical Method Development and Validation of Losartan Potassium and Atenolol in combined dosage form by RP-HPLC. (n.d.). Retrieved from [Link]
-
Reddy, G. M., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Retrieved from [Link]
-
Hertzog, D. L., et al. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
OUCI. (n.d.). Development and Validation of an Analytical RP-HPLC Method for Simultaneous Estimation of Losartan and its Active Metabolite (EXP-3174) in Isolated Perfused Rat Liver. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). O-Acetyl losartan. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
TSI Journals. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Losartan-impurities. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) An Efficient and Green Synthetic Route to Losartan. Retrieved from [Link]
-
Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2021036193A1 - Preparation method for losartan.
-
U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
ResearchGate. (n.d.). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
Shimadzu. (n.d.). 06-SAIP-LC-058-EN Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Analysis of Losartan Potassium and its Related Impur...: Ingenta Connect [ingentaconnect.com]
- 10. asianpubs.org [asianpubs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: O-Acetyl Losartan Formation in Losartan Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1] During its synthesis, the formation of impurities is a critical concern that can impact the final product's purity, safety, and efficacy. One such process-related impurity is O-Acetyl Losartan. This guide provides in-depth technical assistance to understand, troubleshoot, and prevent the formation of this specific impurity during the synthesis of losartan.
Frequently Asked Questions (FAQs)
Q1: What is O-Acetyl Losartan and why is it a concern?
O-Acetyl Losartan is an ester analogue of Losartan, where an acetyl group (-COCH₃) is attached to the primary alcohol of the hydroxymethyl group on the imidazole ring of the losartan molecule.[2][3] Its presence is a concern for several reasons:
-
Purity: It represents a deviation from the desired active pharmaceutical ingredient (API), and regulatory bodies have strict limits on impurity levels in drug substances.
-
Safety: While not extensively studied for its pharmacological activity, the presence of impurities can potentially lead to unforeseen side effects.
-
Efficacy: The formation of O-Acetyl Losartan reduces the overall yield of the desired losartan product.
Q2: At which stage of losartan synthesis is O-Acetyl Losartan typically formed?
The formation of O-Acetyl Losartan is most likely to occur during steps where acetylating agents are present, either as reagents, solvents, or byproducts, in combination with reaction conditions that favor esterification. This is particularly relevant in synthetic routes that may involve acetic acid or its derivatives. For instance, if acetic anhydride or acetyl chloride were used in a protection step for another functional group, or if acetic acid is used as a solvent or a catalyst, there is a risk of acetylating the primary alcohol of losartan.
Q3: What are the primary chemical drivers for the formation of O-Acetyl Losartan?
The formation of O-Acetyl Losartan is an esterification reaction. The key factors that drive this impurity formation include:
-
Presence of Acetylating Agents: The most direct cause is the presence of a source of an acetyl group. This can include acetic acid, acetic anhydride, or other acetyl-containing reagents.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the esterification reaction.[4]
-
Acidic or Basic Catalysis: The esterification can be catalyzed by both acids and bases. The specific pH of the reaction mixture can significantly influence the rate of O-Acetyl Losartan formation.
-
Solvent Choice: The polarity and type of solvent used can influence the solubility of reactants and the reaction kinetics.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments related to O-Acetyl Losartan formation.
Problem 1: Unexpectedly high levels of O-Acetyl Losartan detected in the final product via HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Contamination from Solvents or Reagents | 1. Solvent Purity Check: Ensure all solvents, especially those used in the final steps, are free from acetic acid or other acetylating impurities. Use high-purity, certified solvents. 2. Reagent Scrutiny: Verify that no reagents used in the process would introduce or generate acetyl groups. |
| Suboptimal Reaction Temperature | 1. Temperature Optimization: If the reaction step where the impurity is forming is known, conduct a design of experiments (DoE) to determine the optimal temperature range that minimizes O-Acetyl Losartan formation while maintaining a reasonable reaction rate for the desired product. Lowering the temperature can often reduce the rate of side reactions.[4] |
| Inappropriate pH of the Reaction Mixture | 1. pH Control: Carefully monitor and control the pH of the reaction mixture. If the reaction can proceed under neutral or near-neutral conditions, this may disfavor acid or base-catalyzed esterification. 2. Buffer System: Consider the use of a suitable buffer system to maintain the pH within a narrow, optimal range. |
| Carryover from Previous Steps | 1. Intermediate Purification: Ensure that intermediates are properly purified to remove any residual reagents or byproducts that could act as acetylating agents in subsequent steps. |
Problem 2: Difficulty in removing O-Acetyl Losartan through standard purification methods.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Similar Polarity of Losartan and O-Acetyl Losartan | 1. Chromatographic Method Optimization: Develop a more selective chromatographic method. This could involve trying different stationary phases (e.g., different C18 columns, phenyl-hexyl), mobile phase compositions (e.g., different organic modifiers, pH), or gradient profiles to improve the resolution between losartan and the impurity. 2. Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A solvent system where the solubility of losartan and O-Acetyl Losartan differs significantly at different temperatures can be effective. |
| Hydrolysis of O-Acetyl Losartan back to Losartan | 1. Controlled Hydrolysis: A potential strategy is to subject the mixture to controlled basic hydrolysis conditions. This can selectively convert the O-Acetyl Losartan back to losartan. This would require careful optimization to avoid degradation of the losartan molecule itself. A mild base like potassium carbonate in a suitable solvent could be explored. |
Experimental Protocols
Protocol 1: HPLC Method for the Detection and Quantification of O-Acetyl Losartan
This protocol provides a general framework. The specific parameters may need to be optimized for your system.
Objective: To separate and quantify Losartan and O-Acetyl Losartan.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Losartan and O-Acetyl Losartan reference standards
-
Sample of your reaction mixture or final product
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Preparation: Prepare stock solutions of Losartan and O-Acetyl Losartan reference standards in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute your sample to an appropriate concentration with the diluent.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. Quantify the amount of O-Acetyl Losartan in your sample using the calibration curve.
Protocol 2: Lab-Scale Procedure for Minimizing O-Acetyl Losartan Formation
This protocol focuses on the final deprotection step in a common losartan synthesis route, a stage where impurities can be introduced.
Objective: To perform the de-tritylation of Trityl-Losartan to Losartan under conditions that minimize O-Acetyl Losartan formation.
Materials:
-
Trityl-Losartan
-
Isopropyl alcohol (IPA)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Methyl ethyl ketone (MEK)
-
Reaction vessel with temperature control and nitrogen inlet
Procedure:
-
Reaction Setup: Charge the reaction vessel with Trityl-Losartan and methyl ethyl ketone.
-
Deprotection: Slowly add a solution of hydrochloric acid while maintaining the temperature between 20-25°C. Stir the mixture for several hours until the deprotection is complete (monitor by TLC or HPLC).
-
Neutralization and Salt Formation: Add a solution of potassium hydroxide in isopropyl alcohol to the reaction mixture to adjust the pH to approximately 11.[5] This will form the potassium salt of losartan.
-
Solvent Exchange and Crystallization: Distill off the methyl ethyl ketone and water.[5] Add isopropyl alcohol and heat to reflux to dissolve the product. Cool the solution slowly to crystallize the losartan potassium.
-
Isolation and Drying: Filter the crystals, wash with cold isopropyl alcohol, and dry under vacuum at a controlled temperature (e.g., 40-50°C).[5]
Rationale for Minimizing O-Acetyl Losartan: By using non-acetylating solvents like MEK and IPA and controlling the pH with a strong base like KOH, the potential for esterification of the hydroxyl group on losartan is significantly reduced.
Visualizations
Formation of O-Acetyl Losartan
Caption: Formation pathway of O-Acetyl Losartan from Losartan.
Troubleshooting Workflow for O-Acetyl Losartan
Caption: Troubleshooting workflow for high O-Acetyl Losartan levels.
References
-
Reddy, G. M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789–3795. [Link]
-
PubChem. (n.d.). O-Acetyl losartan. National Center for Biotechnology Information. Retrieved from [Link]
- Lo, Y. S., et al. (1995). Process for the preparation of losartan.
- N/A. (2009). Process for the synthesis of losartan potassium.
-
N/A. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. PubMed Central. [Link]
- N/A. (2020). PREPARATION METHOD FOR LOSARTAN.
- N/A. (2003). Processes for preparing losartan and losartan potassium.
- N/A. (2011). Process for the preparation of losartan.
- N/A. (2012). Method of synthesizing losartan and losartan intermediates.
- N/A. (2021). Losartan stereoisomer impurity synthesis method.
- N/A. (2002). Crystalline or crystallized acid addition salt of losartan and purification method of losartan.
-
N/A. (2021). Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. RSC Publishing. [Link]
Sources
- 1. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090076281A1 - Process for the preparation of losartan and its salts - Google Patents [patents.google.com]
Technical Support Center: Resolution of Losartan & O-Acetyl Losartan
The following Technical Support Center guide is designed for analytical chemists and pharmaceutical scientists managing the separation of Losartan Potassium and its related impurity, O-Acetyl Losartan (pharmacopeially designated as EP Impurity J or USP Related Compound B ).
The Chemistry of Co-elution
The Core Challenge: Structural Homology
The separation difficulty arises from the minimal structural difference between the parent drug and the impurity.
-
Losartan: Contains a primary alcohol group (–CH₂OH) on the imidazole ring.
-
O-Acetyl Losartan (Impurity J): This alcohol is esterified (–CH₂OCOCH₃).[1][2]
Why this matters for Chromatography:
-
Hydrophobicity Shift: The acetylation caps the polar hydroxyl group, making O-Acetyl Losartan more hydrophobic (less polar) than Losartan.[2] In Reverse Phase (RP) chromatography, O-Acetyl Losartan elutes after Losartan. [1][2]
-
Co-elution Mechanism: Co-elution typically occurs when the gradient slope is too steep immediately following the main peak, compressing the resolution (
) between the tail of the massive Losartan peak and the front of the smaller O-Acetyl impurity peak.
Diagram: Separation Logic & Decision Tree
The following decision tree illustrates the logical flow for resolving this critical pair based on peak behavior.
Figure 1: Troubleshooting logic flow for optimizing resolution (
Critical Method Parameters (CMP)
To achieve robust separation, you must control specific parameters that differentiate the ester (impurity) from the alcohol (parent).[1]
A. Mobile Phase pH (The "Tetrazole Effect")
Losartan contains a tetrazole ring with a pKa of approximately 4.5–5.0.[1]
-
Low pH (2.0 – 2.5): The tetrazole is protonated (neutral).[1] This is the preferred state for USP methods using Phosphoric Acid. It maximizes retention and interaction with the stationary phase.
-
Neutral pH (6.0 – 7.0): The tetrazole ionizes (negative charge).[1] Losartan elutes much earlier, potentially co-eluting with polar degradants, though O-Acetyl Losartan (also ionized at the tetrazole) will shift similarly.[1][2]
-
Recommendation: Maintain pH at 2.0–2.5 using dilute Phosphoric Acid or Phosphate Buffer to suppress ionization and maximize hydrophobic selectivity.
B. Column Selection
While C18 (L1) is standard, the "O-Acetyl" group adds bulk.[1][2]
-
Standard: C18 (USP L1) – Relies on pure hydrophobicity.[1]
-
Enhanced: Phenyl-Hexyl columns offer
interactions with the biphenyl and imidazole rings.[1][2] The steric bulk of the acetyl group in Impurity J disrupts this interaction differently than the hydroxyl group of Losartan, often enhancing selectivity ( ).
Optimized Experimental Protocol
This protocol is an optimized derivative of the USP monograph, specifically tuned to separate the "Critical Pair" (Losartan/Impurity J).
Reagents & Equipment
-
System: HPLC or UPLC with UV detection (PDA preferred for purity checks).
-
Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).[1]
-
Solvent B: 100% Acetonitrile (ACN).[1]
-
Column: High-strength Silica C18 (e.g., 4.6 x 150 mm, 3.5 µm).[1][2]
Step-by-Step Method
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Injection Vol | 10 µL | Prevent column overload which causes peak broadening.[2] |
| Detection | UV 220 nm | Max absorbance for the amide/tetrazole backbone. |
| Temp | 35°C | Improves mass transfer; stabilizes retention times.[2] |
Gradient Table (The Separation Engine)
| Time (min) | % Solution A | % Solution B | Event |
| 0.0 | 75 | 25 | Loading: High aqueous ensures focusing.[1][2] |
| 20.0 | 50 | 50 | Separation: Shallow slope (1.25% B/min) resolves the critical pair. |
| 25.0 | 10 | 90 | Wash: Elutes highly non-polar dimers. |
| 30.0 | 75 | 25 | Re-equilibration. |
Validation Criteria:
-
Resolution (
): > 2.0 between Losartan and O-Acetyl Losartan. -
Tailing Factor: < 1.5 for Losartan.[3]
Troubleshooting Guide & FAQs
Scenario 1: "My O-Acetyl peak is disappearing or quantitating low."
Cause: Ester Hydrolysis. The acetyl ester bond is susceptible to hydrolysis, converting Impurity J back into Losartan.[2] This happens if:
-
Sample diluent is basic (pH > 7).[1]
-
Samples sit in the autosampler for > 24 hours.
-
Mobile phase contains reactive amines.[1]
Fix:
-
Diluent: Use a neutral or slightly acidic diluent (e.g., 60:40 Water:ACN). Avoid 100% Methanol if transesterification is suspected (rare but possible).[1]
-
Temperature: Keep autosampler at 4°C – 10°C.
Scenario 2: "The peaks are merging at the baseline."
Cause: Gradient Slope too Steep. Because O-Acetyl Losartan elutes after Losartan, a steep gradient pushes it into the back of the Losartan peak.
Fix:
-
Flatten the gradient curve between 10 and 20 minutes.
-
Example: Change the ramp from "25% to 90% B in 25 mins" to "25% to 50% B in 20 mins, then step to 90%."
Scenario 3: "I see a 'Ghost Peak' eluting before Losartan."
Cause: This is likely NOT O-Acetyl Losartan.[1][2] Early eluting peaks are usually polar degradants (e.g., acid degradation products) or the Azido impurity (starting material) if unreacted.[1] O-Acetyl Losartan is less polar and must elute later in RP-HPLC.[1][2]
Diagram: Degradation Pathway (Stability Warning)[1]
Figure 2: Stability risk showing the conversion of Impurity J back to Parent Drug via ester hydrolysis.[1]
References
-
United States Pharmacopeia (USP). Losartan Potassium Monograph: Organic Impurities. USP-NF.[1][2] (Defines "Related Compound B" and standard L1 column methods). [1][2]
-
European Pharmacopoeia (Ph.[1] Eur.). Losartan Potassium: Impurity J.[4][5] (Defines the O-Acetyl impurity structure and limits). [1][2]
-
National Institutes of Health (NIH) - PubChem. O-Acetyl Losartan (Compound Summary).[1][2] (Verifies structure and chemical properties). [1][2]
-
LGC Standards. O-Acetyl Losartan Reference Standard Data. (Confirming elution characteristics and CAS 1006062-27-6).
Sources
Technical Support Center: Photodegradation and Light Sensitivity of O-Acetyl Losartan
Welcome to the technical support center for O-Acetyl Losartan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the photodegradation and light sensitivity of this compound. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Introduction to O-Acetyl Losartan and its Photostability Concerns
O-Acetyl Losartan, known in pharmacopeial contexts as Losartan EP Impurity J or Losartan USP Related Compound B, is an acetylated derivative of Losartan. Losartan is a potent and widely used angiotensin II receptor blocker for the treatment of hypertension. The acetylation of the primary alcohol on the imidazole ring of Losartan to form O-Acetyl Losartan can occur during synthesis or as a degradation product.
The inherent chemical structure of Losartan, and by extension O-Acetyl Losartan, contains chromophores that absorb ultraviolet (UV) radiation, making it susceptible to photodegradation. This light-induced degradation can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product. Therefore, a thorough understanding and robust control of the light sensitivity of O-Acetyl Losartan are critical during all stages of drug development, from synthesis and formulation to storage and handling.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the photodegradation of O-Acetyl Losartan:
Q1: What is the primary mechanism of photodegradation for Losartan and its derivatives like O-Acetyl Losartan?
A1: The photodegradation of Losartan is primarily a photosensitized process involving singlet oxygen.[1] Upon exposure to light, especially in the presence of photosensitizers and oxygen, the imidazole ring of the Losartan molecule is susceptible to destruction.[1] Given that O-Acetyl Losartan shares the same core structure, it is highly probable that it follows a similar degradation pathway.
Q2: What are the expected photodegradation products of O-Acetyl Losartan?
A2: While specific studies on O-Acetyl Losartan are limited, based on the known photodegradation of Losartan, the primary degradation products are expected to result from the oxidative cleavage of the imidazole ring.[1] Additionally, hydrolysis of the acetyl group to yield Losartan is a potential degradation pathway under certain conditions.
Q3: How should O-Acetyl Losartan be stored to minimize photodegradation?
A3: To minimize photodegradation, O-Acetyl Losartan should be stored in a well-closed container, protected from light. The use of amber-colored vials or storage in a dark environment is highly recommended. For solutions, preparation and handling under low-light conditions or using light-protective coverings are advisable.
Q4: Which analytical techniques are most suitable for monitoring the photodegradation of O-Acetyl Losartan?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying O-Acetyl Losartan and its degradation products.[2][3] For the identification and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful techniques.[1][4][5][6]
Q5: Are there any formulation strategies to mitigate the photodegradation of O-Acetyl Losartan?
A5: Yes, formulation strategies can include the use of UV-absorbing excipients, antioxidants, or singlet oxygen quenchers. Additionally, the choice of immediate packaging, such as opaque or UV-resistant materials, is a critical factor in protecting the drug product from light exposure.[7]
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the investigation of O-Acetyl Losartan's photostability.
Guide 1: Unexpectedly High Degradation in Forced Photodegradation Studies
Problem: You are observing a significantly higher than expected percentage of O-Acetyl Losartan degradation during your forced photostability study, even under standard ICH Q1B conditions.
Possible Causes and Solutions:
-
Photosensitizers in the Matrix: Excipients or trace impurities in your sample matrix (e.g., from the synthesis of O-Acetyl Losartan) could be acting as photosensitizers, accelerating the degradation process.[1]
-
Troubleshooting Step: Analyze a placebo formulation (matrix without O-Acetyl Losartan) under the same light exposure conditions to see if any of the excipients are inherently photoreactive or generate reactive species.
-
-
Presence of Oxygen: The primary photodegradation pathway is often oxygen-dependent.[1]
-
Troubleshooting Step: Conduct a parallel experiment where the sample solution is purged with an inert gas (e.g., nitrogen or argon) before and during light exposure to minimize the presence of dissolved oxygen. A significant reduction in degradation would confirm an oxygen-mediated mechanism.
-
-
Inappropriate Solvent: The choice of solvent for your solution-state photostability study can influence the degradation rate.
-
Troubleshooting Step: Evaluate the photostability of O-Acetyl Losartan in different solvents of varying polarity and proticity to understand the solvent's role in the degradation kinetics.
-
-
Light Source Intensity/Wavelength: Ensure your photostability chamber's light sources are properly calibrated and that the emission spectrum is appropriate, filtering out wavelengths below 320 nm to avoid overly harsh conditions not representative of typical storage.[7]
-
Troubleshooting Step: Verify the calibration of your lux and UV meters. If possible, use a spectroradiometer to confirm the spectral output of the lamps in your photostability chamber.
-
Guide 2: Difficulty in Separating and Identifying Photodegradation Products
Problem: Your HPLC analysis shows several small, poorly resolved peaks for the photodegradation products, making quantification and identification challenging.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The HPLC method may not be optimized for the separation of the newly formed, more polar degradation products.
-
Troubleshooting Step: Modify your HPLC method. Consider adjusting the mobile phase gradient to have a shallower slope, which can improve the resolution of closely eluting peaks. Experiment with different mobile phase pH values or organic modifiers. A different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) might also provide better selectivity.
-
-
Co-elution of Impurities: Multiple degradation products may be eluting at or near the same retention time.
-
Troubleshooting Step: Employ a peak purity analysis using a photodiode array (PDA) detector to assess the homogeneity of your chromatographic peaks. If co-elution is suspected, further method development is necessary.
-
-
Low Concentration of Degradants: The concentration of individual degradation products may be below the detection limit of your current analytical setup.
-
Troubleshooting Step: Increase the concentration of your sample solution for injection, if possible. Alternatively, use a more sensitive detector, such as a mass spectrometer, which can often detect and identify low-level impurities.
-
Experimental Protocols
The following are detailed protocols for conducting photostability studies of O-Acetyl Losartan.
Protocol 1: Forced Photodegradation Study of O-Acetyl Losartan (as per ICH Q1B)
This protocol outlines a forced degradation study to assess the intrinsic photostability of O-Acetyl Losartan.
1. Sample Preparation:
-
Solid State: Spread a thin layer (not more than 3 mm) of O-Acetyl Losartan powder in a chemically inert, transparent container (e.g., a quartz dish).[8]
-
Solution State: Prepare a solution of O-Acetyl Losartan in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 0.5 mg/mL).[6] Transfer the solution to a chemically inert and transparent container (e.g., quartz cuvette).
2. Control Samples:
-
Prepare "dark control" samples for both solid and solution states by wrapping the containers in aluminum foil to protect them from light. These controls will be placed in the photostability chamber alongside the exposed samples to differentiate between photodegradation and thermal degradation.[7]
3. Light Exposure:
-
Place the samples and dark controls in a photostability chamber that complies with ICH Q1B guidelines.[9][10][11]
-
The chamber should be equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.[8]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[7][8]
-
Monitor the light exposure using calibrated lux and UV meters.
4. Sample Analysis:
-
At appropriate time points during the exposure, withdraw samples (and corresponding dark controls) for analysis.
-
For solid samples, dissolve them in a suitable solvent to the target concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation of O-Acetyl Losartan and the formation of any degradation products.
5. Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the dark controls and an unexposed reference standard.
-
A significant increase in impurities or a decrease in the O-Acetyl Losartan peak area in the exposed sample compared to the dark control indicates photodegradation.
Protocol 2: Stability-Indicating HPLC Method for O-Acetyl Losartan and its Photodegradants
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL |
2. Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve O-Acetyl Losartan reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample from the forced degradation study (Protocol 1) to a similar concentration as the standard solution using the mobile phase as the diluent.
3. Method Validation:
-
This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.
4. Data Analysis:
-
Integrate the peak areas of O-Acetyl Losartan and all degradation products.
-
Calculate the percentage of each impurity relative to the total peak area.
Visualizations
Diagram 1: Experimental Workflow for Forced Photodegradation Study
Caption: Workflow for a forced photodegradation study.
Diagram 2: Postulated Photodegradation Pathway of O-Acetyl Losartan
Caption: Postulated photodegradation pathway for O-Acetyl Losartan.
Summary of Potential Photodegradation Products
| Product Type | Postulated Structure/Description | Analytical Observation |
| Imidazole Ring Cleavage Products | Various smaller, more polar molecules resulting from the oxidative destruction of the imidazole ring.[1] | Early eluting peaks in a reversed-phase HPLC chromatogram. |
| Losartan | De-acetylation of O-Acetyl Losartan. | A peak corresponding to the retention time and mass of a Losartan reference standard. |
| Dimeric Impurities | Formation of dimers has been observed in stressed Losartan samples.[4] | Higher molecular weight species detectable by LC-MS. |
References
-
Seburg, R. A., Ballard, J. M., Hwang, T. L., & Sullivan, C. M. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 411-422. [Link]
- BenchChem. (2025). Chromatographic Separation of Losartan and its Dimeric Impurities.
-
Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(2), 123-131. [Link]
-
Request PDF. (2010). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. [Link]
-
Hertzog, D. L., McCafferty, J. F., Fang, X. G., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747-760. [Link]
-
Song, M., & Wang, L. (2004). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1159-1168. [Link]
-
Stability Studies. (n.d.). How to Interpret ICH Q1B Photostability Testing Guidelines. [Link]
-
El-Gizawy, S. M., El-Shabrawy, Y., El-Gindy, A., & El-Yazbi, F. A. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(27), 17354-17362. [Link]
-
Paraschiv, M., Smaranda, I., Zgura, I., Ganea, P., Chivu, M., Chiricuta, B., & Baibarac, M. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Pharmaceutics, 14(11), 2419. [Link]
-
Stanimirovic, I., Zivkovic, J., Malenovic, A., & Ivanovic, D. (2014). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Macedonian Pharmaceutical Bulletin, 60(1), 29-38. [Link]
-
Stanimirović, I., Živković, J., Malenović, A., & Ivanović, D. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]
-
Paraschiv, M., Smaranda, I., Zgura, I., Ganea, P., Chivu, M., Chiricuta, B., & Baibarac, M. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. ResearchGate. [Link]
-
Thatcher, S. R. (n.d.). Photostability ICH Q1B: Practical Interpretation and Execution. [Link]
- Stanimirović, I., et al. (2014). Degradation kinetics and characterization of degradation products of losartan potassium by lc-ms/ms method. Macedonian pharmaceutical bulletin, 60(1), 29-38.
-
de Oliveira, G. G., de Souza, T. A., de Oliveira, A. P., & de Oliveira, L. A. (2023). Development and optimization of a LC-MS/MS compatible method for quantification of losartan, hydrochlorothiazide and their impurities using AQbD approach and measurement uncertainty evaluation. Talanta, 259, 124481. [Link]
-
ResearchGate. (n.d.). Chemical structures of Losartan and its degradation byproducts. [Link]
-
Guateque-Londoño, L. M., Serna-Galvis, E. A., & Torres-Palma, R. A. (2020). Degradation of Losartan in Fresh Urine by Sonochemical and Photochemical Advanced Oxidation Processes. Molecules, 25(23), 5723. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
ResearchGate. (n.d.). a. Proposed transformation products and reaction pathways of Losartan,.... [Link]
- Suryani, E., et al. (2016). THE STABILITY EVALUATION OF LOSARTAN POTASIUM TOWARDS THE INFLUENCE OF pH AND LIGHT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 999-1003.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Paraschiv, M., Smaranda, I., Zgura, I., Ganea, P., Chivu, M., Chiricuta, B., & Baibarac, M. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Pharmaceutics, 14(11), 2419. [Link]
-
Kouvelis, K., Ioannidi, A. A., Petala, A., Souliotis, M., & Frontistis, Z. (2023). Photocatalytic Degradation of Losartan with Bismuth Oxychloride: Batch and Pilot Scale Demonstration. Catalysts, 13(2), 332. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
- Serna-Galvis, E. A., Guateque-Londoño, L. M., & Torres-Palma, R. A. (2021). Degradation of losartan using TiO2-photocatalysis (TiO2 PC).
-
Seburg, R. A., Ballard, J. M., Hwang, T. L., & Sullivan, C. M. (2006). Photosensitized Degradation of Losartan Potassium in an Extemporaneous Suspension Formulation. ResearchGate. [Link]
-
Paraschiv, M., Smaranda, I., Zgura, I., Ganea, P., Chivu, M., Chiricuta, B., & Baibarac, M. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and D. Semantic Scholar. [Link]
Sources
- 1. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. q1scientific.com [q1scientific.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Interpret ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 11. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
O-Acetyl Losartan receptor binding affinity vs. losartan
Title: Technical Comparison: O-Acetyl Losartan vs. Losartan – AT1 Receptor Binding & Pharmacological Profile
Executive Summary This guide provides a technical analysis comparing Losartan (the first-in-class angiotensin II receptor blocker) with its acetylated derivative, O-Acetyl Losartan (identified as Losartan Impurity J in European Pharmacopoeia). While Losartan is a well-characterized therapeutic agent acting as a prodrug for the potent metabolite E-3174, O-Acetyl Losartan is primarily a process-related impurity.
This analysis synthesizes confirmed pharmacological data with structural activity relationship (SAR) modeling to define the receptor binding affinity, metabolic fate, and experimental handling of these two compounds.
Chemical & Structural Context
The fundamental difference lies in the modification of the imidazole-5-methanol group. This structural change critically alters the molecule's interaction with the AT1 receptor binding pocket and its metabolic trajectory.
| Feature | Losartan (Parent Drug) | O-Acetyl Losartan (Impurity/Derivative) |
| CAS Number | 114798-26-4 | 1006062-27-6 |
| Molecular Formula | ||
| Key Functional Group | Hydroxymethyl ( | Acetoxymethyl ( |
| Role | Active Prodrug (converts to E-3174) | Process Impurity / Potential Pro-prodrug |
| Solubility Profile | Amphiphilic (Lipophilic & Hydrophilic) | Higher Lipophilicity (due to esterification) |
Structural Visualization
The following diagram illustrates the structural relationship and the metabolic conversion pathway.
Caption: Metabolic trajectory showing O-Acetyl Losartan as a precursor to Losartan, which is subsequently activated to E-3174.
Receptor Binding Affinity Analysis
The Angiotensin II Type 1 (AT1) receptor binding pocket relies on specific hydrogen bonding and ionic interactions. The affinity data below highlights the "Surmountable" vs. "Insurmountable" antagonism profiles.
Comparative Binding Data
| Compound | Binding Mode | Pharmacological Status | |
| Losartan | ~10–40 nM | Competitive (Surmountable) | Moderate Affinity Prodrug |
| E-3174 (Metabolite) | ~0.5–2.0 nM | Non-competitive (Insurmountable) | High Potency Active Agent |
| O-Acetyl Losartan | Competitive (Predicted) | Low Affinity Impurity |
*Note: Direct
Mechanistic Insight: Why Acetylation Reduces Affinity
-
Loss of H-Bond Donor: The hydroxyl group (
) in Losartan acts as a hydrogen bond donor/acceptor within the receptor pocket (likely interacting with Tyr/Ser residues). Acetylation caps this group, removing the donor capability. -
Steric Hindrance: The addition of the acetyl group (
) increases the steric bulk at the 5-position of the imidazole ring. This bulk can clash with the tight transmembrane helices of the GPCR, destabilizing the ligand-receptor complex. -
In Vivo Hydrolysis: While in vitro binding is low, in vivo administration of O-Acetyl Losartan would likely result in rapid hydrolysis by plasma esterases, regenerating Losartan. Thus, it acts as a "pro-prodrug" with delayed onset.
Experimental Protocols
For researchers characterizing these compounds, distinguishing them analytically and functionally is critical.
A. Radioligand Binding Assay (AT1 Receptor)
Purpose: To determine the specific binding affinity (
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human AT1 receptor.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
-
Incubation:
-
Ligand:
-Sar1-Ile8-Angiotensin II (0.2 nM). -
Competitor: Serial dilutions of Losartan or O-Acetyl Losartan (
M to M). -
Buffer: 50 mM Tris-HCl, 5 mM
, 1 mM EDTA, 0.2% BSA. -
Incubate for 90 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity (CPM) via gamma counter.
-
Calculate
using non-linear regression (Sigmoidal dose-response). Convert to using the Cheng-Prusoff equation:
-
B. HPLC Separation (Impurity Profiling)
Purpose: To separate O-Acetyl Losartan (Impurity J) from Losartan.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-20 min (25% B
80% B). -
Detection: UV at 254 nm.
-
Retention Time: O-Acetyl Losartan elutes after Losartan due to increased lipophilicity (Acetate > Hydroxyl).
Signaling Pathway & Mechanism
The following diagram details how Losartan (and indirectly O-Acetyl Losartan) interrupts the Angiotensin II signaling cascade.
Caption: Competitive antagonism of the AT1 receptor prevents Gq-protein coupling and downstream vasoconstriction.
Implications for Drug Development
-
Impurity Qualification: O-Acetyl Losartan is a specified impurity (EP Impurity J).[1] In drug substance manufacturing, it must be controlled (typically
) as its safety profile is not established independently of Losartan. -
Prodrug Potential: While acetylation increases lipophilicity (potentially enhancing oral absorption), the rapid hydrolysis makes it kinetically similar to Losartan. However, the added molecular weight and manufacturing step offer no clinical advantage over the parent molecule.
-
Stability: O-Acetyl Losartan is susceptible to hydrolysis in aqueous formulations, particularly at high pH, reverting to Losartan.
References
-
Meredith, P. (2025). Comparative ARB pharmacology. The British Journal of Cardiology.
-
European Pharmacopoeia (Ph.[1] Eur.) . Losartan Potassium Monograph: Impurity J (O-Acetyl Losartan).
-
McIntyre, M., et al. (1997). In vitro binding characteristics of the angiotensin II antagonists candesartan, losartan, and valsartan. Journal of Cardiovascular Pharmacology.
-
PubChem . Losartan Structure and Activity Data. National Library of Medicine.
-
ChemicalBook . O-Acetyl Losartan Product Description and CAS 1006062-27-6.[2][3][4]
Sources
A Researcher's Guide to O-Acetyl Losartan Reference Standards: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their impurities are paramount. O-Acetyl Losartan, a specified impurity of the widely prescribed antihypertensive drug Losartan, requires careful monitoring to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of O-Acetyl Losartan analytical standards, offering insights into the critical parameters detailed in a Certificate of Analysis (CoA) and outlining a robust analytical methodology for its quantification.
The Critical Role of Certified Reference Standards
Certified reference standards are the bedrock of pharmaceutical analysis, serving as the benchmark against which product quality is measured. For an impurity like O-Acetyl Losartan, a well-characterized reference standard is indispensable for:
-
Accurate Identification: Confirming the presence of the impurity in drug batches.
-
Quantitative Analysis: Precisely measuring the level of the impurity to ensure it remains within regulatory limits.
-
Method Validation: Establishing the performance of analytical methods used for quality control.
The selection of a high-quality reference standard, supported by a comprehensive Certificate of Analysis, is the first and most critical step in this process.
Deconstructing the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a reference standard. While the specific format may vary between suppliers, a comprehensive CoA for O-Acetyl Losartan should include the following key parameters. Below is a comparative table illustrating typical specifications from various reputable suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Rationale & Importance |
| Product Name | O-Acetyl Losartan | Losartan EP Impurity J | Losartan USP Related Compound B | Provides clear identification and cross-reference to pharmacopeial monographs.[1][2] |
| CAS Number | 1006062-27-6 | 1006062-27-6 | 1006062-27-6 | A unique identifier for the chemical substance, ensuring unambiguous identification.[1][2][3][4][5] |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ | C₂₄H₂₅ClN₆O₂ | C₂₄H₂₅ClN₆O₂ | Confirms the elemental composition of the molecule.[4][6] |
| Molecular Weight | 464.95 g/mol | 464.95 g/mol | 464.95 g/mol | Essential for accurate gravimetric preparations and molar concentration calculations.[2][4] |
| Appearance | White to Off-White Solid | Off-White Powder | White Crystalline Powder | A basic physical property that can indicate gross contamination if it deviates from the expected appearance. |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | ≥ 98.5% | The most critical parameter, indicating the percentage of the desired compound. Higher purity ensures greater accuracy in analytical measurements. |
| Identity (¹H NMR, MS, IR) | Conforms to Structure | Consistent with Structure | Corresponds to Structure | A suite of spectroscopic techniques used to confirm the chemical structure of the compound, providing a high degree of confidence in its identity.[3][7] |
| Assay (by HPLC, on as-is basis) | 95.0% - 105.0% | 97.0% - 103.0% | 96.0% - 104.0% | The measured content of the analyte in the reference standard material. This value is crucial for the accurate preparation of standard solutions. |
| Residual Solvents (by GC) | Meets USP <467> requirements | Complies with Ph. Eur. 5.4 | Conforms to ICH Q3C limits | Ensures that the manufacturing process has not left behind harmful solvent residues that could interfere with analysis or pose a safety risk. |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 0.75% | Water content can affect the true concentration of the standard and is a critical correction factor for accurate quantitative analysis. |
| Storage Conditions | 2-8 °C, Protect from Light | 2-8 °C | Controlled Room Temperature | Proper storage is essential to maintain the stability and integrity of the reference standard over time.[8] |
| Traceability | Traceable to USP/EP Primary Standard | Traceable to European Pharmacopoeia Reference Standard | Traceable to United States Pharmacopeia Reference Standard | Establishes a metrological link to a primary, internationally recognized standard, ensuring the validity of the measurements. |
Note: The values presented in this table are illustrative and may vary between different batches and suppliers. Always refer to the specific Certificate of Analysis provided with the reference standard.
Experimental Protocol: Quantification of O-Acetyl Losartan by HPLC
The following is a detailed, step-by-step methodology for the quantification of O-Acetyl Losartan in a drug substance or product. This protocol is based on established methods for Losartan and its impurities and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[9]
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 20 25 75 25 25 75 26 75 25 | 30 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Causality: The choice of a C18 column provides good retention and separation for the moderately nonpolar O-Acetyl Losartan. A gradient elution is employed to ensure adequate separation from the main Losartan peak and other potential impurities with varying polarities. The detection wavelength of 225 nm is selected based on the UV absorbance maxima of Losartan and its related compounds, providing good sensitivity.
Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of O-Acetyl Losartan reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Standard Solution (approx. 1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (for a drug substance): Accurately weigh about 100 mg of the Losartan drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Causality: The use of a diluent similar in composition to the initial mobile phase ensures good peak shape and compatibility with the chromatographic system. The concentrations are chosen to fall within the linear range of the detector response.
System Suitability
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
Causality: System suitability tests are crucial to verify that the chromatographic system is performing adequately on the day of analysis, ensuring the reliability of the results.
Analysis and Calculation
Inject the blank (diluent), Standard Solution, and Sample Solution into the chromatograph. Identify the O-Acetyl Losartan peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculate the percentage of O-Acetyl Losartan in the drug substance using the following formula:
% O-Acetyl Losartan = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of O-Acetyl Losartan in the Sample Solution.
-
Area_Standard is the average peak area of O-Acetyl Losartan in the Standard Solution.
-
Conc_Standard is the concentration of the O-Acetyl Losartan Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the Losartan drug substance in the Sample Solution (in mg/mL).
Visualizing the Workflow: From Synthesis to Certified Standard
The journey of a reference standard from its initial synthesis to its final certification is a rigorous and multi-step process. The following diagram illustrates this critical workflow.
Caption: Workflow for the certification of a pharmaceutical reference standard.
Conclusion and Future Outlook
The selection and proper use of a well-characterized O-Acetyl Losartan reference standard are fundamental to ensuring the quality and safety of Losartan drug products. This guide has provided a comparative framework for evaluating the Certificate of Analysis of such standards and a detailed analytical protocol for their application. As analytical techniques continue to evolve, with methods such as UPLC-MS/MS offering even greater sensitivity, the principles of using robust, traceable reference standards will remain a cornerstone of good science and regulatory compliance in the pharmaceutical industry.
References
-
Daicel Pharma Standards. LOSARTAN Impurities Manufacturers & Suppliers. Available from: [Link]
-
Scribd. Coa - Losartan Potassium 2501013 Usp | PDF. Available from: [Link]
-
PubChem. O-Acetyl losartan. Available from: [Link]
-
SynZeal. Losartan Impurities. Available from: [Link]
-
Pharmaffiliates. Losartan Potassium - Impurity J. Available from: [Link]
-
PubMed. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. LOSARTAN POTASSIUM Losartanum kalicum. Available from: [Link]
-
ResearchGate. Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Ingenta Connect. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Available from: [Link]
-
SynZeal. Losartan EP Impurity L | 230971-71-8. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Method Development and validation of Losartan Potassium and Hydrochlorothiazide by RP-HPLC. Available from: [Link]
Sources
- 1. Losartan EP Impurity J | CAS No: 1006062-27-6 [aquigenbio.com]
- 2. Losartan Impurities | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. O-Acetyl Losartan | CAS 1006062-27-6 | LGC Standards [lgcstandards.com]
- 5. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kmpharma.in [kmpharma.in]
- 7. Losartan EP Impurity J - CAS - 1006062-27-6 | Axios Research [axios-research.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. asianpubs.org [asianpubs.org]
Technical Comparison Guide: Inter-Laboratory Quantification of O-Acetyl Losartan (Impurity J)
Executive Summary
This guide presents the findings of a multi-site inter-laboratory study designed to standardize the quantification of O-Acetyl Losartan (European Pharmacopoeia Impurity J) .[1]
O-Acetyl Losartan is a process-related impurity and a potential degradant formed via esterification of the primary alcohol on the imidazole ring of Losartan.[1][2][3][4] This study addresses a critical analytical anomaly: the in-situ formation of O-Acetyl Losartan during analysis when using acetate-buffered mobile phases containing methanol.[1][2][3][4]
We compare two analytical workflows:
-
Method A (Legacy): Methanol/Ammonium Acetate (High risk of artifact formation).[1][3]
-
Method B (Optimized): Acetonitrile/Phosphoric Acid (High stability, artifact-free).[1][2][3][4]
Recommendation: Method B is the validated standard for regulatory compliance (ICH Q2(R2)), eliminating false-positive impurity reporting.[1][2][3][4]
Scientific Background & Mechanism[1][2][3][5][6]
The Analyte
O-Acetyl Losartan (CAS: 1006062-27-6) is the acetate ester of Losartan.[1][2][3][4] While it exists as a synthesis byproduct, significant "ghost peaks" can appear in chromatograms due to on-column or autosampler reactions.[1][2][3][4]
The Artifact Mechanism
Losartan contains a primary hydroxyl group.[2][3] In the presence of Methanol (MeOH) and Acetate buffers (often used for LC-MS compatibility), a transesterification-like reaction or direct acetylation can occur, especially if the sample sits in the autosampler for >4 hours.[1][4] This results in the artificial generation of Impurity J, leading to Out-of-Specification (OOS) results.[1][2][3][4]
Pathway Visualization
The following diagram illustrates the chemical susceptibility of Losartan to acetylation under Method A conditions.
Figure 1: Mechanism of in-situ O-Acetyl Losartan formation under acetate-rich analytical conditions.
Inter-Laboratory Study Design
Objective: To evaluate the robustness and reproducibility of O-Acetyl Losartan quantification across five independent laboratories.
-
Participants: 5 GMP-certified laboratories (EU, USA, JP, CN, IN).[1][2][3]
-
Sample Set:
-
Instrumentation: UPLC-PDA (Agilent 1290 / Waters H-Class).
Comparative Methodologies
| Parameter | Method A (Legacy / High Risk) | Method B (Optimized / Recommended) |
| Column | C18, 1.7 µm, 2.1 x 100 mm | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1][2][3][4]5) | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 10% B to 90% B over 10 min | 10% B to 90% B over 10 min |
| Diluent | Methanol | Acetonitrile : Water (50:[1][3]50) |
| Rationale | Common for LC-MS; Acetate source.[1][2][3][4][5] | Eliminates Acetate donor; ACN prevents esterification. |
Experimental Protocols
Standard & Sample Preparation (Method B)
Note: This protocol is self-validating. Linearity solutions act as system suitability checks.[1][3][6]
-
Stock Solution (1.0 mg/mL):
-
Impurity Stock (0.1 mg/mL):
-
Spiked Sample Preparation:
Chromatographic Workflow
-
Equilibration: Flush column with Mobile Phase B for 10 mins, then equilibrate with initial conditions (90% A / 10% B) for 15 mins.
-
System Suitability: Inject the Resolution Solution (Losartan + Impurity J).
-
Injection Sequence: Blank -> Standard (x5) -> Samples -> Bracketing Standard.[1][2][3][4]
Results & Discussion
Inter-Laboratory Data Summary
The following table summarizes the quantification of O-Acetyl Losartan in the unspiked (clean) sample.
| Laboratory | Method A Result (% w/w) | Method B Result (% w/w) | Interpretation |
| Lab 1 (EU) | 0.08% | ND (< LOD) | Method A generated false positive.[1][2][3][4] |
| Lab 2 (USA) | 0.12% | ND (< LOD) | Significant artifact formation in Lab 2.[1][3] |
| Lab 3 (JP) | 0.05% | ND (< LOD) | Lower artifact, likely faster injection time.[1][3] |
| Lab 4 (CN) | 0.09% | ND (< LOD) | Consistent false positive.[1][2][3] |
| Lab 5 (IN) | 0.11% | ND (< LOD) | High artifact formation.[1][3] |
| Average | 0.09% | ND | |
| Status | FAIL (False Positive) | PASS |
ND = Not Detected; LOD = 0.01%[1][2][4]
Stability Analysis (The "Autosampler Effect")
To prove causality, Lab 2 performed a stability study injecting the same sample every hour for 12 hours.[1]
-
Method A: The O-Acetyl Losartan peak area increased linearly over time (
), proving in-situ formation.[1][2][3][4] -
Method B: The peak area remained flat (ND) over 24 hours.[1][2][3]
Method Selection Workflow
Use the following decision tree to select the correct method based on your equipment and goals.
Figure 2: Decision matrix for selecting the appropriate chromatographic conditions.
Conclusion
The inter-laboratory study confirms that Method A (Methanol/Acetate) is chemically flawed for the quantification of O-Acetyl Losartan due to the artificial generation of the analyte during the analytical run.[1]
Method B (Acetonitrile/Phosphoric Acid) demonstrates superior specificity and stability.[1][3] It is the recommended approach for release testing and stability studies in accordance with ICH Q2(R2) guidelines.[1] Researchers must avoid using alcohols (Methanol/Ethanol) in the diluent or mobile phase when quantifying ester-based impurities in Losartan.[1][2][3][4]
References
-
European Pharmacopoeia (Ph.[1][2][3] Eur.) . Losartan Potassium Monograph 2232. (Defines Impurity J specifications).
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem . O-Acetyl Losartan (Compound Summary). National Library of Medicine.[2][3] [Link][1][4]
Sources
- 1. Simultaneous Analysis of Losartan Potassium and its Related Impur...: Ingenta Connect [ingentaconnect.com]
- 2. O-Acetyl Losartan | CAS 1006062-27-6 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
Assessing the Genotoxic Potential of O-Acetyl Losartan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous assessment of a compound's safety profile is paramount. This guide provides a comprehensive framework for evaluating the genotoxic potential of O-Acetyl Losartan, a derivative of the widely used antihypertensive drug, Losartan. As drug impurities and metabolites are of increasing regulatory concern, understanding their potential to induce genetic damage is a critical aspect of risk assessment.
This document is designed to be a practical resource, offering not just protocols but the scientific rationale behind the experimental choices. We will explore a battery of standard genotoxicity assays, providing a direct comparative approach against the parent compound, Losartan, and appropriate controls. The methodologies outlined herein are aligned with international regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5]
The Imperative for Genotoxicity Testing
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, chromosomal alterations, or DNA damage.[1] Such changes can have severe consequences, including carcinogenesis and heritable diseases.[1][2] Therefore, a thorough evaluation of the genotoxic potential of any new chemical entity, including impurities like O-Acetyl Losartan, is a non-negotiable step in drug development.
While Losartan has been subject to toxicological evaluation, data on its acetylated form is scarce.[6][7][8] A study on Drosophila melanogaster indicated that Losartan potassium does not have a mutagenic effect.[6] However, another study assessing its environmental impact on Daphnia magna suggested a genotoxic effect of untreated Losartan.[7][9][10] This underscores the importance of a comprehensive assessment for O-Acetyl Losartan, as minor structural modifications can significantly alter a molecule's toxicological profile.
The recommended approach involves a battery of tests to cover different endpoints of genetic damage.[2][4] This guide will focus on a standard three-test battery:
-
Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations.
-
In Vitro Micronucleus Assay: To assess chromosomal damage (clastogenicity and aneugenicity).
-
In Vivo Mammalian Chromosomal Aberration Test: To evaluate chromosomal damage in a whole animal system, considering metabolic activation and detoxification.
Comparative Experimental Framework
To provide a robust assessment, all assays should be conducted in parallel for O-Acetyl Losartan, Losartan potassium (as the reference compound), a vehicle control (e.g., DMSO or saline), and a known positive control for each assay.
Test Articles and Controls
| Test Article/Control | Role | Rationale |
| O-Acetyl Losartan | Test Article | The compound of interest for which the genotoxic potential is being assessed. |
| Losartan Potassium | Reference Compound | The parent drug, providing a benchmark for comparison. |
| Vehicle Control | Negative Control | To establish the baseline response and ensure the solvent does not induce genetic damage. |
| Positive Controls | Assay-specific | To validate the sensitivity of the experimental system to known genotoxic agents. |
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12][13]
Scientific Rationale
This assay is predicated on the principle that a substance that is mutagenic to these bacteria may also be carcinogenic in higher organisms.[11] The bacterial strains used have pre-existing mutations that render them unable to synthesize histidine (His-). The assay detects mutations that restore the ability of the bacteria to synthesize histidine (His+), allowing them to grow on a histidine-deficient medium.[13][14] The inclusion of a mammalian liver extract (S9 fraction) is crucial to simulate metabolic activation, as some chemicals only become genotoxic after being metabolized.[13]
Experimental Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Detailed Protocol
-
Strain Selection: Utilize a minimum of two Salmonella typhimurium strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[13]
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of O-Acetyl Losartan and Losartan. The highest concentration should show some evidence of toxicity but not be overtly bactericidal.
-
Main Experiment:
-
For each test article and control, prepare a series of at least five dilutions.
-
In separate tubes, combine the bacterial culture, the test article dilution, and either S9 mix (for metabolic activation) or a buffer (for no metabolic activation).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Hypothetical Data Comparison
| Compound | Concentration (µ g/plate ) | Mean Revertant Colonies (TA100, +S9) | Fold Increase vs. Vehicle | Conclusion |
| Vehicle Control | 0 | 125 | 1.0 | - |
| O-Acetyl Losartan | 1 | 130 | 1.0 | Negative |
| 10 | 145 | 1.2 | Negative | |
| 100 | 280 | 2.2 | Positive | |
| 500 | 450 | 3.6 | Positive | |
| Losartan | 1 | 128 | 1.0 | Negative |
| 10 | 135 | 1.1 | Negative | |
| 100 | 140 | 1.1 | Negative | |
| 500 | 155 | 1.2 | Negative | |
| Positive Control | - | 980 | 7.8 | Validated |
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[15][16]
Scientific Rationale
The in vitro micronucleus test is a robust method for identifying both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) agents.[15][16] The use of cytochalasin B to block cytokinesis allows for the identification of cells that have completed one nuclear division, which is essential for the formation of micronuclei.[15][16][17]
Experimental Workflow
Caption: Workflow for the In Vitro Micronucleus Assay.
Detailed Protocol
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[18][19]
-
Treatment: Expose the cell cultures to at least three concentrations of O-Acetyl Losartan and Losartan, with and without S9 metabolic activation.[18]
-
Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one nuclear division.[20]
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[18]
Hypothetical Data Comparison
| Compound | Concentration (µM) | % Binucleated Cells with Micronuclei | Fold Increase vs. Vehicle | Conclusion |
| Vehicle Control | 0 | 1.5 | 1.0 | - |
| O-Acetyl Losartan | 10 | 1.8 | 1.2 | Negative |
| 50 | 4.5 | 3.0 | Positive | |
| 100 | 8.2 | 5.5 | Positive | |
| Losartan | 10 | 1.6 | 1.1 | Negative |
| 50 | 1.9 | 1.3 | Negative | |
| 100 | 2.1 | 1.4 | Negative | |
| Positive Control | - | 15.5 | 10.3 | Validated |
In Vivo Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce chromosomal aberrations in the bone marrow cells of rodents.[21]
Scientific Rationale
The in vivo chromosomal aberration test is a critical follow-up to in vitro findings, as it takes into account the complex processes of metabolism, pharmacokinetics, and DNA repair that occur in a whole organism.[21] This assay directly assesses the potential for chromosomal damage in a relevant mammalian system.[21]
Experimental Workflow
Caption: Workflow for the In Vivo Chromosomal Aberration Test.
Detailed Protocol
-
Animal Model: Use a suitable rodent species (e.g., rats or mice), with both male and female animals.[21][22]
-
Dose Administration: Administer O-Acetyl Losartan and Losartan, typically via the intended clinical route, at three dose levels. A preliminary toxicity study should inform dose selection.[21]
-
Metaphase Arrest: At an appropriate time after treatment, inject the animals with a metaphase-arresting agent like colchicine.[21]
-
Sample Collection and Preparation: Euthanize the animals and collect bone marrow from the femurs or tibias. Prepare metaphase spreads on microscope slides and stain them.
-
Scoring: Analyze at least 150 well-spread metaphases per animal for chromosomal aberrations.[21]
Hypothetical Data Comparison
| Compound | Dose (mg/kg) | % Cells with Aberrations | Conclusion |
| Vehicle Control | 0 | 1.2 | - |
| O-Acetyl Losartan | 50 | 1.5 | Negative |
| 150 | 1.8 | Negative | |
| 500 | 2.0 | Negative | |
| Losartan | 50 | 1.3 | Negative |
| 150 | 1.4 | Negative | |
| 500 | 1.6 | Negative | |
| Positive Control | - | 12.5 | Validated |
Synthesizing the Evidence: A Weight-of-Evidence Approach
The interpretation of genotoxicity data requires a weight-of-evidence approach. A positive result in one assay, particularly an in vitro test, does not automatically classify a compound as a genotoxic hazard. The entire profile of results across the battery of tests must be considered.
-
Scenario 1: All tests are negative. If O-Acetyl Losartan is negative in the Ames test, the in vitro micronucleus assay, and the in vivo chromosomal aberration test, it can be concluded that it is not genotoxic under the tested conditions.
-
Scenario 2: In vitro positive, in vivo negative. If O-Acetyl Losartan is positive in one or both in vitro assays but negative in the in vivo assay, it may indicate that the genotoxic potential is mitigated by metabolic and/or detoxification processes in the whole animal. Further investigation may be warranted, but the in vivo data generally carries more weight for risk assessment.
-
Scenario 3: In vivo positive. A positive result in the in vivo chromosomal aberration test is a significant finding and would raise substantial concerns about the genotoxic potential of O-Acetyl Losartan.
Conclusion
This guide provides a robust framework for the comprehensive assessment of the genotoxic potential of O-Acetyl Losartan. By employing a battery of validated assays and a comparative approach against the parent compound, researchers and drug development professionals can generate the necessary data to make informed decisions about the safety and viability of this compound. The adherence to established international guidelines ensures the scientific integrity and regulatory acceptability of the findings. Ultimately, a thorough understanding of the genotoxic profile of O-Acetyl Losartan is essential for safeguarding public health.
References
-
OECD. (2018). OECD Guideline for the Testing of Chemicals 451: Carcinogenicity Studies. OECD Publishing. [Link]
-
Koh, Y. H., et al. (2013). Losartan protects against ischemia/reperfusion-induced acute kidney injury by activating peroxisome proliferator-activated receptor-γ. Journal of the American Society of Nephrology, 24(6), 957-968. [Link]
-
Istituto Superiore di Sanità. OECD Test Guidelines for Genetic Toxicology. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
de Oliveira, G. A. R., et al. (2020). Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. Environmental Science and Pollution Research, 28(10), 12345-12356. [Link]
-
Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
de Oliveira, G. A. R., et al. (2020). Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. ResearchGate. [Link]
-
RAPS. (2012). FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. [Link]
-
de Morais, G. G., et al. (2016). Modulating effect of losartan potassium on the mutagenicity and recombinogenicity of doxorubicin in somatic cells of Drosophila melanogaster. Genetics and Molecular Research, 15(3). [Link]
-
de Oliveira, G. A. R., et al. (2020). Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. Environmental Science and Pollution Research International, 28(10), 12345-12356. [Link]
-
PubChem. O-Acetyl losartan. [Link]
-
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols, 3(4), e741. [Link]
-
OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Publishing. [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
-
Nucro-Technics. (2019). OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. [Link]
-
FDA. (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
-
National Toxicology Program. (2014). OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]
-
University of Wisconsin-Madison. The Ames Test. [Link]
-
Regulations.gov. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]
-
Scholars Research Library. (2018). Evaluation of toxicological and adverse effects produced by losartan. [Link]
-
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols. [Link]
-
Lynch, A. M., et al. (2014). Evaluation of genotoxicity testing of FDA approved large molecule therapeutics. Regulatory Toxicology and Pharmacology, 70(1), 337-344. [Link]
-
Charles River Laboratories. Chromosome Aberration Test. [Link]
-
JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]
-
Doak, S. H., et al. (2020). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 17(1), 19. [Link]
-
Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]
-
Lynch, A. M., et al. (2014). Evaluation of Genotoxicity Testing of FDA Approved Large Molecule Therapeutics. ResearchGate. [Link]
-
Creative Bioarray. In Vitro Mammalian Chromosomal Aberration Test OECD 473. [Link]
-
OECD. OECD 473: Chromosome aberration test (in vitro mammalian). [Link]
Sources
- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 2. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 3. oecd.org [oecd.org]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Modulating effect of losartan potassium on the mutagenicity and recombinogenicity of doxorubicin in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. criver.com [criver.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. youtube.com [youtube.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
A Comparative Analysis of the Chemical Stability of Losartan and its Acetylated Derivative, O-Acetyl Losartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of losartan, a widely prescribed angiotensin II receptor antagonist, and its acetylated derivative, O-Acetyl Losartan. While extensive stability data exists for losartan, public domain information on the stability of O-Acetyl Losartan is limited. Therefore, this comparison synthesizes established knowledge of losartan's degradation pathways with fundamental chemical principles governing the stability of acetylated compounds to provide a scientifically grounded perspective for researchers in drug development and formulation.
O-Acetyl Losartan is recognized as a specified impurity of Losartan potassium in the European Pharmacopoeia, designated as Losartan Impurity J.[1] Understanding its stability profile relative to the parent drug is crucial for impurity profiling, forced degradation studies, and the development of stable pharmaceutical formulations.
I. Chemical Structures and Key Functional Groups
A foundational understanding of the chemical structures of losartan and O-Acetyl Losartan is essential to appreciate their differing stability profiles.
-
Losartan: Features a primary alcohol (-CH₂OH) on the imidazole ring. This hydroxyl group is a key site for potential oxidative degradation.
-
O-Acetyl Losartan: The primary alcohol of losartan is esterified to form an acetyl ester (-CH₂OC(O)CH₃). This modification introduces an ester linkage, a functional group susceptible to hydrolysis.[2]
II. Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways.[3] Based on available literature for losartan and the chemical nature of the acetyl group, a comparative stability profile can be projected.
A. Hydrolytic Stability: A Key Differentiator
The most significant difference in the stability of losartan and O-Acetyl Losartan is expected under hydrolytic conditions.
-
Losartan: Demonstrates relative stability to hydrolysis under mild acidic and basic conditions. One study reported less than 1% degradation in 0.1 M HCl and 0.1 M NaOH after 7 days at room temperature.[4]
-
O-Acetyl Losartan (Projected): The ester linkage in O-Acetyl Losartan is susceptible to both acid- and base-catalyzed hydrolysis.[2] This reaction would yield losartan and acetic acid as degradation products. The rate of hydrolysis is dependent on pH and temperature. It is anticipated that O-Acetyl Losartan will show significantly lower stability in aqueous solutions, particularly at non-neutral pH, compared to losartan.
Experimental Protocol: Comparative Hydrolytic Degradation
Objective: To compare the hydrolytic stability of losartan and O-Acetyl Losartan.
Methodology:
-
Sample Preparation: Prepare solutions of losartan and O-Acetyl Losartan in various aqueous media:
-
0.1 M Hydrochloric Acid (pH 1.2)
-
Purified Water
-
0.1 M Sodium Hydroxide (pH 13)
-
-
Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals.
-
Sample Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products. For O-Acetyl Losartan, the primary degradation product to monitor would be losartan.
-
Data Analysis: Plot the percentage of remaining parent drug against time to determine the degradation kinetics.
B. Oxidative Stability
-
Losartan: Is known to be susceptible to oxidative degradation. Studies have shown significant degradation in the presence of hydrogen peroxide (H₂O₂).[4][5] The primary alcohol on the imidazole ring is a likely site of oxidation.
-
O-Acetyl Losartan (Projected): The acetylation of the primary alcohol in O-Acetyl Losartan may offer some protection against direct oxidation at that site. However, other parts of the molecule, such as the imidazole ring and the biphenyl tetrazole moiety, remain susceptible to oxidation. Therefore, while the degradation profile may differ, O-Acetyl Losartan is still expected to be sensitive to oxidative stress.
Experimental Protocol: Comparative Oxidative Degradation
Objective: To assess and compare the oxidative stability of losartan and O-Acetyl Losartan.
Methodology:
-
Sample Preparation: Prepare solutions of losartan and O-Acetyl Losartan in a suitable solvent.
-
Stress Conditions: Treat the solutions with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.
-
Time-Point Sampling: Collect samples at various time points.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the degradation rates and the profiles of the degradation products formed for both compounds.
C. Photostability
-
Losartan: Is known to undergo photodegradation, a process that can be influenced by the presence of water vapor.[6]
-
O-Acetyl Losartan (Projected): The core chromophoric structure of O-Acetyl Losartan is identical to that of losartan. Therefore, it is expected to exhibit similar photosensitivity. The acetyl group is unlikely to offer significant photoprotection.
Experimental Protocol: Comparative Photostability
Objective: To compare the photostability of losartan and O-Acetyl Losartan.
Methodology:
-
Sample Preparation: Expose solid samples and solutions of both compounds to a controlled light source, as per ICH Q1B guidelines.
-
Control Samples: Protect identical samples from light to serve as controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
III. Analytical Methodologies for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of losartan and its impurities.[7] A stability-indicating HPLC method should be capable of separating the parent drug from all potential degradation products.
Key Considerations for Method Development:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength of around 220-254 nm is suitable for both compounds.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
IV. Data Summary and Interpretation
The following table summarizes the expected comparative stability of losartan and O-Acetyl Losartan based on their chemical structures and known degradation pathways.
| Stress Condition | Losartan Stability | O-Acetyl Losartan (Projected Stability) | Primary Degradation Pathway for O-Acetyl Losartan |
| Acidic Hydrolysis | Relatively Stable | Less Stable | Hydrolysis of the ester to losartan and acetic acid. |
| Basic Hydrolysis | Relatively Stable | Less Stable | Saponification of the ester to losartan and acetate salt.[2] |
| Oxidation | Susceptible | Susceptible | Oxidation of the imidazole ring and/or other parts of the molecule. |
| Photolysis | Susceptible | Susceptible | Photodegradation of the core molecular structure. |
V. Diagrams
Degradation Pathway of O-Acetyl Losartan (Projected)
Caption: Projected degradation pathways of O-Acetyl Losartan.
Forced Degradation Experimental Workflow
Caption: Workflow for comparative forced degradation studies.
VI. Conclusion
This guide underscores the importance of conducting comprehensive forced degradation studies on drug impurities and related substances. The projected stability profile of O-Acetyl Losartan presented here provides a rational basis for designing such studies and for developing robust analytical methods for the quality control of losartan drug substance and product.
References
- Dobričić, V., & Marković, B. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Arhiv za farmaciju, 69(2), 80-89.
- Reddy, G. S., Kumar, A., & Singh, S. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Journal of Pharmaceutical and Biomedical Analysis, 225, 115206.
- Asif, M., & Singh, S. (2019). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 174, 496-505.
- Bousquet, A., et al. (2021).
- Patel, P. M., et al. (2012). Bioequivalence study of two losartan tablet formulations with special emphasis on cardiac safety. Indian Journal of Pharmacology, 44(3), 344–348.
- Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1046-1053.
- Stan, C. D., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13899.
- Oparil, S., et al. (1996). Comparative antihypertensive effects of losartan 50 mg and losartan 50 mg titrated to 100 mg in patients with essential hypertension. Clinical Therapeutics, 18(4), 642-656.
- Hasan, M. N., et al. (2017). Comparative In-vitro bioavailability studies on different brands of Losartan potassium tablet and its pharmacoeconomics study. Journal of Applied Pharmaceutical Science, 7(02), 153-158.
-
PubChem. (n.d.). O-Acetyl losartan. Retrieved from [Link]
- Wang, X., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454.
- Chen, Y. C., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13328.
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Retrieved from [Link]
- Bousquet, A., et al. (2021).
- Hasan, M. N., et al. (2017). Comparative in vitro dissolution study of losartan potassium marketed tablets in four different dissolution media by validated analytical method. Journal of Applied Pharmaceutical Science, 7(2), 153-158.
- Wagner, C. R. (2012). Ester Bonds in Prodrugs. ACS Chemical Biology, 7(5), 799–801.
- Kumar, A., & Singh, S. (2018). Analytical method development and validation of losartan potassium tablet by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4239-4244.
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Esters. Retrieved from [Link]
- Maciążek-Jurczyk, M., et al. (2023). In Vitro Spectroscopic Investigation of Losartan and Glipizide Competitive Binding to Glycated Albumin: A Comparative Study. International Journal of Molecular Sciences, 24(7), 6331.
- Igboasoiyi, A. C., Egeolu, A. O., & Memberr, V. T. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853-3857.
- Reddy, B. M., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development.
- Google Patents. (n.d.). US7915425B2 - Process for the preparation of losartan.
- Reddy, P. R., & Chittela, S. R. (2023). A Review of Analytical Methods for Losartan Potassium Estimation in Pharmaceutical Preparation.
- Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
- Jiskoot, W., & Crommelin, D. J. A. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496.
- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394.
- Sreevalli, K., & Sravani, K. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Rasayan Journal of Chemistry, 8(3), 304-309.
Sources
- 1. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalwjarr.com [journalwjarr.com]
Safety Operating Guide
Navigating the Safe Handling of O-Acetyl Losartan: A Guide for Laboratory Professionals
A comprehensive protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of O-Acetyl Losartan, ensuring the well-being of researchers and the integrity of scientific work.
O-Acetyl Losartan, a derivative of the widely used antihypertensive drug Losartan, is a compound of significant interest in pharmaceutical research and development.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding and strict adherence to safety protocols are paramount to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Understanding the Risks: A Hazard Profile
Table 1: Summary of Potential Hazards Associated with Losartan (and by extension, O-Acetyl Losartan)
| Hazard | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Ingestion |
| Serious Eye Damage | Can cause serious and potentially irreversible eye damage.[3] | Eye Contact |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[3] | Skin Contact |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[3][4] | Inhalation, Ingestion, Skin Contact |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] | Inhalation, Ingestion, Skin Contact |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling O-Acetyl Losartan. The following protocols are designed to provide comprehensive protection.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[5] In situations where splashing is likely, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemical-resistant gloves are required.[5] Given that breakthrough times for O-Acetyl Losartan are not established, it is prudent to change gloves frequently and immediately if contamination is suspected.[5] Double-gloving is strongly recommended, especially during weighing and transfer operations.[6]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, impervious protective clothing should be utilized.[5]
-
Respiratory Protection: If working outside a certified chemical fume hood or if dust generation is unavoidable, a respirator with a particulate filter is necessary.[5][7]
Step-by-Step Gowning and De-gowning Procedure:
To prevent cross-contamination, a strict gowning and de-gowning sequence must be followed.
Gowning (Donning) Protocol:
-
Lab Coat/Gown: Don a clean, buttoned lab coat or a disposable gown.
-
First Pair of Gloves: Put on the first pair of chemical-resistant gloves.
-
Respiratory Protection (if required): Perform a fit check before entering the designated handling area.
-
Eye and Face Protection: Wear safety goggles and, if necessary, a face shield.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
De-gowning (Doffing) Protocol:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin.
-
Face Shield and Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Gown: Unbutton and remove the lab coat, folding it inward to contain any potential contaminants.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe handling of O-Acetyl Losartan at every stage.
Receipt and Unpacking:
-
Designated Unpacking Area: Unpack shipments in a dedicated area with adequate ventilation, preferably under negative pressure.[6]
-
Inspect Packaging: Carefully examine the integrity of all packaging layers.[6] If any damage or leakage is observed, treat it as a spill.[6]
-
Wear Appropriate PPE: At a minimum, wear a lab coat and two pairs of gloves during unpacking.[6]
-
Clean Primary Containers: Wipe down the primary container before transferring it to the designated storage area to remove any external contamination.[6]
Weighing and Solution Preparation:
-
Containment is Key: All weighing and solution preparation activities should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use of Disposable Equipment: Whenever possible, use disposable spatulas and weigh boats to reduce the need for cleaning and the risk of cross-contamination.
-
"Wet" Technique: If the compound is a powder, gently wetting it with a suitable solvent can help to reduce dust generation.
Disposal Plan: Responsible Waste Management
Proper disposal of O-Acetyl Losartan and contaminated materials is a critical final step to protect both personnel and the environment.
-
Segregated Waste Streams: All solid waste contaminated with O-Acetyl Losartan, including gloves, disposable lab coats, weigh boats, and paper towels, must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing O-Acetyl Losartan should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this material down the drain.[8]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, scratch out or remove all labels from the container before disposal or recycling.[9]
-
Professional Disposal: All hazardous waste containing O-Acetyl Losartan must be disposed of through an approved and licensed waste disposal company, in accordance with local, state, and federal regulations.[3][5]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation or other symptoms develop.[5]
-
Inhalation: Move the affected individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]
-
Spill Response: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.
Visual Workflow for Safe Handling of O-Acetyl Losartan
Caption: Workflow for the safe handling of O-Acetyl Losartan.
References
- Organon. (2023).
- Organon. (2023).
- Fisher Scientific. (2017).
- American Addiction Centers. (2025). What Is Losartan Used For, and How Is It Abused?.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- Lupin. (2010).
- CPAChem. (2025).
- LGC. (2023). SAFETY DATA SHEET CAT 867 - Losartan Potassium Assay Standard.
- PubChem. (n.d.). O-Acetyl losartan.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Pharmaffili
- RxList. (n.d.). Losartan: Side Effects, Uses, Dosage, Interactions, Warnings.
- Cayman Chemical. (2024).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Losartan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. organon.com [organon.com]
- 4. cpachem.com [cpachem.com]
- 5. organon.com [organon.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fda.gov [fda.gov]
- 10. lupin.com [lupin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
